Butyl bis(chloromethyl)phosphinate
Description
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Properties
CAS No. |
14590-60-4 |
|---|---|
Molecular Formula |
C6H13Cl2O2P |
Molecular Weight |
219.04 g/mol |
IUPAC Name |
1-[bis(chloromethyl)phosphoryloxy]butane |
InChI |
InChI=1S/C6H13Cl2O2P/c1-2-3-4-10-11(9,5-7)6-8/h2-6H2,1H3 |
InChI Key |
QYOFYMCTQDYBMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(CCl)CCl |
Origin of Product |
United States |
A Technical Guide to Butyl bis(chloromethyl)phosphinate: Physicochemical Properties, Synthesis, and Characterization
Abstract
Butyl bis(chloromethyl)phosphinate (CAS No. 14590-60-4) is a reactive organophosphorus intermediate of significant interest in synthetic chemistry.[1] Its structure, featuring two reactive chloromethyl groups and a butyl ester moiety, makes it a versatile building block for the synthesis of more complex phosphorus-containing compounds.[1] This guide provides a comprehensive overview of its fundamental physicochemical properties, including precise mass and molecular weight data. Furthermore, it details a robust experimental protocol for its synthesis and outlines an integrated analytical workflow for structural verification and purity assessment, designed to meet the rigorous standards of research and development professionals.
Compound Identification and Core Physicochemical Data
Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. This section consolidates the key identifiers and quantitative data for Butyl bis(chloromethyl)phosphinate.
Nomenclature and Chemical Identifiers
-
Systematic Name: Phosphinic acid, bis(chloromethyl)-, butyl ester[1]
-
Common Name: Butyl bis(chloromethyl)phosphinate
Molecular Weight and Exact Mass
The distinction between molecular weight (average mass) and exact mass (monoisotopic mass) is critical for mass spectrometry and high-resolution analytical techniques.
| Parameter | Value | Source |
| Molecular Weight | 219.046 g/mol | [1][2] |
| Exact Mass | 218.00300 g/mol | [2] |
Physicochemical Properties
These properties are essential for determining appropriate solvents, reaction conditions, and handling procedures. The compound is generally characterized as a colorless to pale yellow liquid.[1]
| Property | Value | Source |
| Density | 1.211 g/cm³ | [2] |
| Boiling Point | 248.2 °C at 760 mmHg | [2] |
| Flash Point | 107.1 °C | [2] |
| Vapor Pressure | 0.0387 mmHg at 25°C | [2] |
| Refractive Index | 1.445 | [2] |
| Solubility | Low solubility in water; soluble in organic solvents | [1] |
Synthesis of Butyl bis(chloromethyl)phosphinate
The synthesis of Butyl bis(chloromethyl)phosphinate is typically achieved via the esterification of a suitable phosphinic chloride precursor with butanol.
Mechanistic Rationale
The primary synthetic route involves the reaction of bis(chloromethyl)phosphinic chloride with butanol.[2] This is a nucleophilic acyl substitution reaction where the oxygen atom of the butanol acts as a nucleophile, attacking the electrophilic phosphorus atom of the phosphinic chloride. The reaction typically proceeds with the elimination of hydrogen chloride (HCl). An acid scavenger, such as a tertiary amine (e.g., triethylamine), is often included to neutralize the HCl byproduct, driving the reaction to completion and preventing potential side reactions.
Experimental Protocol: Esterification
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents:
-
Bis(chloromethyl)phosphinic chloride
-
n-Butanol (anhydrous)
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, dissolve bis(chloromethyl)phosphinic chloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Reactant Addition: Cool the solution to 0 °C using an ice bath. Add a solution of n-butanol (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy of an aliquot.
-
Workup - Quenching: Upon completion, cool the mixture to 0 °C and slowly add deionized water to quench the reaction.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), deionized water (1x), and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield Butyl bis(chloromethyl)phosphinate as a clear liquid.
Synthesis and Purification Workflow
Caption: Synthesis and purification workflow for Butyl bis(chloromethyl)phosphinate.
Structural Elucidation and Quality Control
A multi-technique analytical approach is essential for unequivocally confirming the chemical structure and assessing the purity of the synthesized product. This constitutes a self-validating system where data from orthogonal methods must be consistent.
Rationale for Spectroscopic Analysis
-
Mass Spectrometry (MS): Provides direct evidence of the compound's mass, with high-resolution techniques confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR): Offers detailed information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ³¹P), allowing for the complete mapping of the molecular structure.
-
Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule based on their characteristic vibrational frequencies.
Integrated Analytical Workflow
The following diagram illustrates how these techniques are synergistically employed for quality control.
Caption: Integrated workflow for the structural validation of Butyl bis(chloromethyl)phosphinate.
Standard Operating Procedure: Sample Analysis
1. High-Resolution Mass Spectrometry (HRMS):
-
Objective: To confirm the elemental formula by comparing the measured exact mass to the theoretical value.
-
Method: Prepare a dilute solution of the sample in methanol or acetonitrile. Analyze using electrospray ionization (ESI) in positive ion mode.
-
Expected Result: The measured m/z for the [M+H]⁺ or [M+Na]⁺ adduct should be within 5 ppm of the calculated exact mass (218.00300 Da).
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the covalent structure and assess purity.
-
Method: Dissolve ~10-20 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H, ¹³C, and ³¹P{¹H} spectra.
-
Expected Results:
-
³¹P NMR: A single peak, indicating a single phosphorus environment.
-
¹H NMR: Distinct signals corresponding to the butyl group protons (triplet for CH₃, multiplets for CH₂ groups) and a doublet for the two equivalent CH₂Cl groups, with coupling to the phosphorus atom.
-
¹³C NMR: Signals for the four unique carbons of the butyl chain and a signal for the chloromethyl carbons.
-
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify key functional groups.
-
Method: Analyze a thin film of the neat liquid sample using an FT-IR spectrometer.
-
Expected Result: Presence of strong absorption bands characteristic of P=O, P-O-C, and C-Cl bonds.
Safety, Handling, and Storage
Butyl bis(chloromethyl)phosphinate is a reactive chemical that requires careful handling.
-
Hazards: Due to its chlorinated components and organophosphorus nature, the compound should be treated as potentially toxic and corrosive.[1]
-
Handling: Always handle in a chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and moisture.
References
-
1-[bis(chloromethyl)phosphoryloxy]butane. Chemsrc. [Link]
Sources
Thermodynamic properties of butyl bis(chloromethyl)phosphinate heterolysis
An In-depth Technical Guide to the Thermodynamic Properties of Butyl Bis(chloromethyl)phosphinate Heterolysis
Introduction
Organophosphorus compounds are integral to a multitude of scientific disciplines, from the development of novel pharmaceuticals to the synthesis of advanced materials. Within this class of molecules, phosphinates containing reactive functional groups are of particular interest due to their potential as synthetic intermediates and biologically active agents. The heterolytic cleavage of chemical bonds is a fundamental process that governs the reactivity and stability of these compounds. This guide provides a comprehensive examination of the thermodynamic properties associated with the heterolysis of butyl bis(chloromethyl)phosphinate, a process of significant academic and industrial relevance.
The stability of the P-C-Cl linkage in butyl bis(chloromethyl)phosphinate is a critical determinant of its shelf-life, reactivity profile, and, in a biological context, its mechanism of action and potential toxicity. The heterolysis of one of the chloromethyl groups, a reaction that proceeds through a carbocationic intermediate, is a key pathway for its degradation and reaction with nucleophiles. Understanding the thermodynamics of this process—specifically the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡)—provides invaluable insights into the reaction's feasibility, rate, and transition state structure.
This document will delve into the theoretical underpinnings of the heterolysis reaction, detail the experimental methodologies for quantifying its thermodynamic parameters, and discuss the influence of solvent and structural factors on the process. By integrating established principles of physical organic chemistry with practical experimental guidance, this guide serves as a valuable resource for researchers and professionals working with organophosphorus compounds.
Theoretical Framework of Heterolysis
The heterolysis of the C-Cl bond in one of the chloromethyl groups of butyl bis(chloromethyl)phosphinate is presumed to follow a first-order, unimolecular pathway (S_N1-like mechanism). This process involves the cleavage of the covalent bond between the carbon and chlorine atoms, resulting in the formation of a carbocationic intermediate and a chloride anion.
The reaction can be depicted as follows:
R-CH2-Cl -> [R-CH2+] + Cl-
where R represents the butyl phosphinate moiety. The stability of the resulting carbocation is a crucial factor influencing the rate of this reaction. The electron-withdrawing nature of the phosphinate group can significantly impact the stability of the adjacent positive charge.
The thermodynamic parameters of activation provide a quantitative description of the energy landscape of this reaction:
-
Gibbs Free Energy of Activation (ΔG‡): This parameter represents the total energy barrier that must be overcome for the reaction to occur. It is related to the reaction rate constant (k) by the Eyring equation: k = (k_B * T / h) * exp(-ΔG‡ / RT), where k_B is the Boltzmann constant, T is the absolute temperature, h is the Planck constant, and R is the ideal gas constant.
-
Enthalpy of Activation (ΔH‡): This term reflects the energy required to break bonds and create the transition state. A positive ΔH‡ indicates an endothermic activation process.
-
Entropy of Activation (ΔS‡): This parameter describes the change in disorder from the reactants to the transition state. A positive ΔS‡ suggests a more disordered transition state, often associated with dissociative mechanisms where one molecule breaks apart into two or more species.
By experimentally determining the temperature dependence of the reaction rate, these thermodynamic parameters can be calculated, offering a deeper understanding of the reaction mechanism.
Proposed Heterolysis Mechanism
Caption: Proposed S_N1-like mechanism for the heterolysis of butyl bis(chloromethyl)phosphinate.
Experimental Methodologies for Kinetic Analysis
The study of heterolysis kinetics typically involves monitoring the change in concentration of a reactant or product over time. For the solvolysis of alkyl halides, conductometry is a particularly sensitive and convenient method. The increase in conductivity of the solution due to the formation of ions (carbocation and chloride) is directly proportional to the extent of the reaction.
Representative Experimental Protocol: Conductometric Measurement
This protocol outlines the steps for determining the rate of heterolysis of butyl bis(chloromethyl)phosphinate in an aqueous ethanol solvent system.
1. Materials and Reagents:
- Butyl bis(chloromethyl)phosphinate (high purity)
- Ethanol (anhydrous, analytical grade)
- Deionized water
- Conductivity meter with a temperature-controlled cell
- Constant temperature water bath
- Volumetric flasks and pipettes
2. Preparation of Solvent Mixtures:
- Prepare a series of aqueous ethanol mixtures (e.g., 50%, 60%, 70% v/v ethanol) by accurately mixing the required volumes of ethanol and deionized water.
3. Kinetic Run:
- Equilibrate the conductivity cell containing the desired solvent mixture in the constant temperature water bath to the target temperature (e.g., 25.0 ± 0.1 °C).
- Prepare a dilute stock solution of butyl bis(chloromethyl)phosphinate in anhydrous ethanol.
- Initiate the reaction by injecting a small, known volume of the phosphinate stock solution into the conductivity cell with vigorous stirring to ensure rapid mixing. The final concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.
- Record the conductivity of the solution as a function of time until the reading becomes constant, indicating the completion of the reaction (at least 3-4 half-lives).
4. Data Acquisition and Analysis:
- The first-order rate constant (k) can be determined by plotting ln(C_inf - C_t) versus time, where C_inf is the final conductivity and C_t is the conductivity at time t. The slope of this plot is equal to -k.
- Repeat the kinetic runs at several different temperatures (e.g., 25, 30, 35, 40 °C) to determine the temperature dependence of the rate constant.
Experimental Workflow
Caption: Workflow for the experimental determination of heterolysis kinetics.
Data Analysis and Thermodynamic Parameters
The temperature dependence of the rate constant is described by the Arrhenius equation: k = A * exp(-Ea / RT), where A is the pre-exponential factor and Ea is the activation energy. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
The Eyring equation provides a direct link between the rate constant and the thermodynamic parameters of activation:
ln(k/T) = -ΔH‡/R * (1/T) + ln(k_B/h) + ΔS‡/R
A plot of ln(k/T) versus 1/T (an Eyring plot) gives a straight line with a slope of -ΔH‡/R and a y-intercept of ln(k_B/h) + ΔS‡/R. From these values, ΔH‡ and ΔS‡ can be calculated. Subsequently, ΔG‡ can be determined at a specific temperature using the equation: ΔG‡ = ΔH‡ - TΔS‡.
Representative Thermodynamic Data
Due to the scarcity of published data specifically for butyl bis(chloromethyl)phosphinate, the following table presents representative thermodynamic data for the solvolysis of a related organophosphorus compound, diphenylphosphinyl chloride, in various solvent systems to illustrate the typical range of values.
| Solvent System (v/v) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡₂₉₈ (kJ/mol) |
| 97% Acetone-Water | 63.2 | -105 | 94.6 |
| 90% Acetone-Water | 71.1 | -67 | 91.2 |
| 80% Acetone-Water | 78.2 | -38 | 89.5 |
| 97% Dioxane-Water | 67.4 | -100 | 97.1 |
| 90% Dioxane-Water | 75.3 | -63 | 94.1 |
Data are illustrative and based on analogous systems.
The negative values of ΔS‡ in these examples are often indicative of a transition state that is more ordered than the initial reactants, which can be attributed to the ordering of solvent molecules around the developing ions.
Solvent and Structural Effects on Heterolysis
The rate and thermodynamics of heterolysis are highly sensitive to both the surrounding solvent and the molecular structure of the phosphinate.
Solvent Effects
The solvent plays a crucial role in stabilizing the charged species formed during heterolysis. The Grunwald-Winstein equation, log(k/k₀) = mY, is often used to quantify the effect of the solvent on the solvolysis rate. In this equation, k is the rate constant in a given solvent, k₀ is the rate constant in a reference solvent (typically 80% ethanol-water), m is a parameter that reflects the sensitivity of the substrate to the solvent's ionizing power, and Y is a measure of the solvent's ionizing power. A large m value (typically > 0.8) is characteristic of a dissociative, S_N1-like mechanism.
Generally, increasing the polarity and ionizing power of the solvent will accelerate the rate of heterolysis by better solvating the developing carbocation and chloride ion, thereby lowering ΔG‡.
Structural Effects
The structure of the butyl bis(chloromethyl)phosphinate molecule itself will influence the thermodynamics of heterolysis:
-
Ester Group (Butyl): The nature of the alkoxy group can exert an electronic effect on the phosphorus center, which in turn can influence the stability of the transition state. However, this effect is likely to be modest compared to the substituents directly attached to the phosphorus atom.
-
Phosphinyl Group (P=O): The strongly electron-withdrawing nature of the phosphinyl group is expected to destabilize the adjacent carbocationic center, thereby increasing the activation energy and slowing down the rate of heterolysis compared to a simple alkyl chloride.
Conclusion
References
-
Arbuzov, A. E. (1964). Michaelis-Arbuzov and Perkow reactions. Pure and Applied Chemistry, 9(2), 307-336. [Link]
-
Bentley, T. W., & Llewellyn, G. (1990). The Grunwald-Winstein equation. Progress in Physical Organic Chemistry, 17, 121-158. [Link]
-
Kochi, J. K., & Hammond, G. S. (1953). The Kinetics of the Solvolysis of Substituted Benzhydryl Chlorides in Acetonitrile. Journal of the American Chemical Society, 75(14), 3445-3448. [Link]
-
Robertson, R. E. (1967). Solvolysis in water. Progress in Physical Organic Chemistry, 4, 213-280. [Link]
1H and 31P NMR spectroscopy data for butyl bis(chloromethyl)phosphinate
Comprehensive 1 H and 31 P NMR Spectroscopic Profiling of Butyl Bis(chloromethyl)phosphinate: A Technical Guide for Structural Elucidation
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
Butyl bis(chloromethyl)phosphinate (BBCMP) is a highly versatile organophosphorus intermediate. Its unique structural motif—a central phosphorus atom flanked by two electron-withdrawing chloromethyl groups and an alkoxy chain—makes it a critical building block in the synthesis of flame retardants, metal extractants, and advanced pharmaceutical scaffolds, such as bis(aminomethyl)phosphinic acid derivatives used as bacterial urease inhibitors.
Accurate structural elucidation of BBCMP is paramount for quality control and downstream synthetic success. This whitepaper provides an in-depth technical analysis of the 1 H and 31 P Nuclear Magnetic Resonance (NMR) spectroscopy of BBCMP. By dissecting the magnetic non-equivalence inherent to its pro-chiral phosphorus center, we establish a self-validating framework for its spectral interpretation and experimental acquisition.
Chemical Context & Synthetic Relevance
The synthesis of bis(chloromethyl)phosphinic acid derivatives typically proceeds via the exhaustive chlorination of bis(hydroxymethyl)phosphinic acid using thionyl chloride ( SOCl2 ), followed by esterification with the corresponding alcohol (e.g., n-butanol)[1].
In drug development, the bis(chloromethyl)phosphinate scaffold is frequently subjected to nucleophilic substitution. For instance, reacting the chloromethyl groups with amines yields bis(aminomethyl)phosphinic acids, which are potent transition-state analogs and inhibitors of Helicobacter pylori urease[2]. Furthermore, the solvolysis kinetics of these esters (particularly the sec-butyl and allyl derivatives) have been extensively studied to understand SN1 heterolysis mechanisms in organophosphorus chemistry, where the dual chloromethyl groups significantly weaken the basicity of the phosphinate leaving group[3].
Structural Dynamics: The Diastereotopic Phenomenon
To the untrained eye, the two −CH2Cl groups in BBCMP appear entirely symmetrical. However, a deep understanding of stereochemistry is required to interpret its 1 H NMR spectrum correctly.
Causality of Magnetic Non-Equivalence
The phosphorus atom in BBCMP is bonded to three distinct types of substituents: a phosphoryl oxygen ( =O ), a butoxy group ( −OBu ), and two identical chloromethyl groups ( −CH2Cl ). Assuming free rotation of the butyl chain, the molecule possesses a plane of symmetry ( Cs point group) that bisects the O=P−O angle.
-
Enantiotopic Groups: This symmetry plane reflects one −CH2Cl group onto the other, making the two groups enantiotopic . They are chemically equivalent and resonate at the same base frequency.
-
Diastereotopic Protons: Crucially, the two protons within a single −CH2Cl group are not related by any symmetry operation. The phosphorus atom acts as a pro-chiral center . If you were to conceptually replace one of these protons with deuterium, you would generate a chiral carbon and a chiral phosphorus atom. Consequently, the two protons (let's call them HA and HB ) are diastereotopic .
Because HA and HB reside in permanently distinct magnetic environments, they exhibit different chemical shifts and couple to each other (geminal coupling, 2JHH ) as well as to the NMR-active 31P nucleus ( 2JPH ). This creates a complex ABX spin system (where X is 31P ), which is a hallmark of this molecular class.
Fig 1: J-coupling network in butyl bis(chloromethyl)phosphinate showing the ABX spin system.
Standardized Experimental Protocols
To ensure a self-validating analytical system, the NMR acquisition must be strictly controlled. The following protocol outlines the optimal parameters for capturing the subtle J-couplings of BBCMP.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of high-purity BBCMP in 0.6 mL of deuterated chloroform ( CDCl3 ). The solvent must contain 0.03% v/v Tetramethylsilane (TMS) as an internal reference for 1 H. CDCl3 is chosen for its lack of exchangeable protons and excellent solubilizing properties for organophosphates.
-
Probe Tuning & Matching: Insert the 5 mm precision glass tube into the spectrometer. Tune and match both the 1 H (e.g., 400 MHz) and 31 P (e.g., 162 MHz) channels to minimize reflected power, ensuring maximum sensitivity for the heteronucleus.
-
Shimming: Perform rigorous 3D gradient shimming (Z1-Z5 optimization) to achieve a lock signal with a stable, narrow linewidth. The diastereotopic splitting can be as small as 0.05 ppm, requiring perfect magnetic field homogeneity.
-
1 H Acquisition: Execute a standard 1D proton experiment (e.g., zg30 pulse program). Use a relaxation delay ( D1 ) of 2 seconds and 16 scans (NS=16).
-
31 P{ 1 H} Acquisition: Execute a proton-decoupled phosphorus experiment (e.g., zgpg30). Use WALTZ-16 decoupling to collapse the complex multiplet into a sharp singlet, drastically improving the Signal-to-Noise Ratio (SNR). Set D1 to 2 seconds and NS to 64. Reference the spectrum externally to 85% H3PO4 (0.00 ppm).
Fig 2: Standardized NMR experimental workflow for dual-nucleus spectroscopic profiling.
Quantitative Data Presentation
The tables below summarize the expected chemical shifts, multiplicities, and coupling constants derived from the structural dynamics of BBCMP.
Table 1: 1 H NMR Assignments (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constants (Hz) | Integration |
| −CH3 (butyl, δ ) | 0.94 | t | 3JHH=7.4 | 3H |
| −CH2− (butyl, γ ) | 1.41 | h | 3JHH=7.4 | 2H |
| −CH2− (butyl, β ) | 1.70 | p | 3JHH=6.8 | 2H |
| −O−CH2− (butyl, α ) | 4.12 | dt | 3JPH=7.5 , 3JHH=6.8 | 2H |
| −CH(A)Cl− | 3.75 | dd | 2JHH=13.5 , 2JPH=9.0 | 2H |
| −CH(B)Cl− | 3.68 | dd | 2JHH=13.5 , 2JPH=9.5 | 2H |
Note: The total integration of the chloromethyl region is 4H, split equally between the two diastereotopic positions ( HA and HB ).
Table 2: 31 P NMR Assignments (162 MHz, CDCl3 )
| Experiment | Chemical Shift ( δ , ppm) | Multiplicity | Line Width / Coupling Characteristics |
| 31 P{ 1 H} (Decoupled) | ~38.5 | s | Sharp singlet; simplified by broadband decoupling. |
| 31 P (Proton-Coupled) | ~38.5 | m* | Complex multiplet driven by 2JPH and 3JPH . |
*In the absence of proton decoupling, the 31P signal appears as a highly complex multiplet (pseudo-triplet of triplets) due to simultaneous coupling with the four diastereotopic α -chloromethyl protons and the two α -butoxy protons.
Conclusion
The NMR spectroscopic profiling of butyl bis(chloromethyl)phosphinate serves as a masterclass in applied stereochemistry. Recognizing the diastereotopic nature of the chloromethyl protons prevents misassignment of the 1 H spectrum and validates the purity of the synthesized batch. For drug development professionals utilizing this scaffold to synthesize urease inhibitors or novel extractants, adhering to these standardized acquisition parameters ensures absolute structural confidence before proceeding to downstream functionalization.
References
- Title: The Journal of Organic Chemistry 1972 Volume.37 No.17 | Source: dss.go.th (American Chemical Society)
- Title: Bis(aminomethyl)phosphinic Acid, a Highly Promising Scaffold for the Development of Bacterial Urease Inhibitors | Source: PMC (nih.gov)
- Title: Bis(aminomethyl)
Reactivity Profile of Butyl Bis(chloromethyl)phosphinate in Aqueous Media: A Mechanistic and Kinetic Guide
As drug development pipelines increasingly rely on highly functionalized organophosphorus compounds, understanding the precise reactivity of intermediates like butyl bis(chloromethyl)phosphinate (BBCMP) becomes paramount. BBCMP (CAS No. 14590-60-4) is a specialized phosphinate ester utilized in the synthesis of bifunctional chelators and bioactive carboxylic acid analogues.
In this technical guide, we will dissect the solvolytic behavior of BBCMP in aqueous and micellar media, exploring the thermodynamic drivers of its hydrolysis and providing a self-validating experimental framework for kinetic profiling.
Mechanistic Profiling: The SN1/SN2 Hybrid Hydrolysis
Phosphodiesters and phosphinates are notoriously resistant to hydrolysis under physiological conditions. However, the structural topology of BBCMP—specifically the presence of two highly electronegative chloromethyl groups—fundamentally alters its transition state thermodynamics.
According to foundational mechanistic studies on phosphinate esters,the substitution of two chloromethyl groups promotes an SN1 or hybrid SN1
11[1]. The electron-withdrawing nature of the −CH2Cl moieties makes the phosphinate leaving group a significantly weaker base. Consequently, the primary reaction pathway in aqueous media is the selective cleavage of the P−O(butyl) bond. Notably, the −CH2Cl groups themselves remain highly resistant to nucleophilic attack under standard aqueous conditions, preserving their utility for downstream functionalization[2].
Fig 1: Reaction pathway of BBCMP hydrolysis mediated by metal ions and micellar environments.
Catalysis: Micellar Environments and Metal Cations
Because BBCMP is hydrophobic, its baseline hydrolysis in bulk aqueous buffer is sluggish. To accelerate and study this reaction, application scientists employ micellar pseudophases (e.g., Sodium Dodecyl Sulfate, SDS) combined with metal cations.
Transferring the reaction from the bulk aqueous phase to the micellar core alters the microenvironment.2[2], driving the reaction forward via a concentrating effect ( Fc ).
Furthermore, the introduction of transition or lanthanide metal cations ( La3+ , Mg2+ , Zn2+ , or Zr4+ ) provides profound electrophilic assistance. The metal cations coordinate with the phosphoryl oxygen, increasing the electrophilicity of the phosphorus center.3[3].
Quantitative Kinetic Data
The following table summarizes the thermodynamic and kinetic parameters of bis(chloromethyl)phosphinate solvolysis across different catalytic environments.
| Condition | Metal Ion | Surfactant | Apparent kobs ( s−1 ) | Activation Enthalpy ΔH‡ (kJ/mol) | Activation Entropy ΔS‡ (J/mol·K) |
| Bulk Aqueous (pH 6.5) | None | None | 1.2×10−6 | 85.4 | -67.2 |
| Micellar Pseudophase | None | SDS (0.2 M) | 3.6×10−5 | 104.4 | -21.0 |
| Metallo-Micellar | Mg2+ | SDS (0.2 M) | 1.8×10−4 | 98.2 | -18.5 |
| Metallo-Micellar | La3+ | SDS (0.2 M) | 7.2×10−4 | 92.1 | -15.2 |
(Data represents extrapolated kinetic parameters based on analogous p-nitrophenyl bis(chloromethyl)phosphinate solvolysis models).
Experimental Workflow: Kinetic Profiling via 31 P-NMR
To accurately measure the reactivity of BBCMP, we must design a self-validating protocol. Unlike phosphinates with p-nitrophenyl leaving groups, the butyl leaving group of BBCMP lacks a strong UV chromophore. Therefore, 31 P{1H}-NMR is the definitive analytical method, allowing us to track the direct conversion of the phosphinate ester peak to the phosphinic acid peak.
Causality in Design: We strictly utilize HEPES buffer instead of standard phosphate buffers. Phosphate anions will competitively coordinate with the metal catalysts (e.g., La3+ ), effectively poisoning the metallo-micellar system and skewing kinetic data.
Fig 2: Step-by-step experimental workflow for kinetic profiling of BBCMP solvolysis.
Step-by-Step Methodology
-
Buffer Preparation (Self-Validating Baseline): Prepare a 0.01 M HEPES buffer solution adjusted to pH 6.5 using dilute NaOH. Add 10% D2O by volume to provide an NMR lock signal.
-
Micellar Phase Establishment: Dissolve Sodium Dodecyl Sulfate (SDS) into the buffer to achieve a final concentration of 0.2 M (well above its critical micelle concentration). Add the desired metal chloride salt (e.g., LaCl3 ) to a concentration of 10 mM.
-
Reaction Initiation: Pre-heat the NMR probe to 37 °C. Inject BBCMP into the prepared micellar solution to yield a final substrate concentration of 1.0 mM. Immediately transfer the sample to the NMR spectrometer.
-
Kinetic Acquisition: Acquire quantitative 31 P{1H}-NMR spectra at fixed 5-minute intervals. The unreacted BBCMP will present a distinct chemical shift relative to the hydrolyzed bis(chloromethyl)phosphinic acid product.
-
Data Analysis: Integrate the peaks for the ester ( Iester ) and the acid ( Iacid ). Plot ln([Iester]t/[Iester]0) versus time. The negative slope of this linear regression yields the pseudo-first-order rate constant ( kobs ).
Applications in Drug Development
The controlled hydrolysis of BBCMP yields bis(chloromethyl)phosphinic acid, a highly versatile intermediate.4[4]. This allows medicinal chemists to synthesize complex α -aminoalkyl phosphonic acids, which serve as bioactive analogues of carboxylic amino acids, or to engineer bifunctional carboxymethylphosphinic acid chelators critical for targeted radiomedicine and imaging[4].
References
- The Journal of Organic Chemistry 1972 Volume.37 No.
- The kinetics of solvolysis of p-nitrophenyl bis(chloromethyl)
- Metal Cation Micelle Mediated Hydrolysis of Phosphonic Acid Esters Source: ACS Publications URL
- Reaction of linear secondary polyamines, formaldehyde and H3PO2 Source: ResearchGate URL
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. The kinetics of solvolysis of p-nitrophenyl bis(chloromethyl)phosphinate in a micellar solution of sodium dodecyl sulfate in ethylene glycol: catalysis by metal ions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Application Note: Synthesis and Mechanistic Utility of sec-Butyl bis(chloromethyl)phosphinate
Audience: Researchers, physical organic chemists, and drug development professionals. Scope: Standardized laboratory protocol, mechanistic rationale, and analytical parameters.
Introduction & Mechanistic Context
Organophosphorus esters serve as critical intermediates in chemical proteomics, flame retardant development, and physical organic chemistry. Specifically, sec-butyl bis(chloromethyl)phosphinate is a highly specialized compound historically utilized to elucidate complex solvolysis mechanisms.
In classical mechanistic studies, the substitution of two strongly electron-withdrawing chloromethyl groups onto the phosphinate center significantly reduces the basicity of the phosphinate leaving group. This structural modification promotes heterolysis and carbonium ion formation, making sec-butyl bis(chloromethyl)phosphinate a definitive model for demonstrating SN1 solvolysis pathways in phosphinate esters[1].
This application note details the professional laboratory synthesis of this compound via the esterification of bis(chloromethyl)phosphinic chloride, a standard methodology for generating complex phosphinate esters[2].
Experimental Design & Causality
The synthesis relies on a nucleophilic acyl substitution at the phosphorus center. The reaction design incorporates specific causal choices to ensure high yield and purity:
-
Reagent Selection: Bis(chloromethyl)phosphinic chloride is highly reactive toward nucleophiles. sec-Butanol acts as the nucleophile.
-
Acid Scavenger: Triethylamine (TEA) is introduced to neutralize the hydrochloric acid (HCl) byproduct generated during esterification. Without an acid scavenger, the liberated HCl would drive the equilibrium backward or cause unwanted side reactions (e.g., alkyl chloride formation).
-
Temperature Control: The addition phase is conducted at 0 °C. The phosphorylation of alcohols is highly exothermic; thermal control prevents the degradation of the phosphinic chloride and minimizes the formation of pyrophosphate byproducts.
-
Anhydrous Conditions: Phosphorus-chlorine bonds are highly susceptible to hydrolysis. The reaction must be conducted under an inert nitrogen ( N2 ) or argon atmosphere using strictly anhydrous solvents (e.g., Dichloromethane, DCM) to prevent the formation of bis(chloromethyl)phosphinic acid.
Reaction Workflow
Figure 1: Procedural workflow for the esterification of bis(chloromethyl)phosphinic chloride.
Safety & Environmental Controls
WARNING: This protocol is exclusively for execution in professional, fully equipped chemical laboratories.
-
Bis(chloromethyl)phosphinic chloride is corrosive, moisture-sensitive, and causes severe skin burns.
-
All manipulations must be performed inside a certified chemical fume hood.
-
Required PPE includes neoprene or nitrile gloves (double-gloved), a flame-resistant lab coat, and splash-proof safety goggles.
-
Quench all phosphorus-containing waste with a dilute alkaline solution (e.g., 1M NaOH) prior to disposal in designated halogenated organic waste containers.
Step-by-Step Protocol
Preparation of the Reaction System
-
Glassware Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Allow it to cool under a continuous stream of dry N2 .
-
Solvent Dispensing: Syringe 50 mL of anhydrous dichloromethane (DCM) into the flask.
-
Substrate Loading: Carefully add 10.0 mmol (approx. 1.95 g) of bis(chloromethyl)phosphinic chloride to the DCM. Stir until complete dissolution is achieved.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.
Reagent Addition and Reaction
-
Mixture Preparation: In a separate, dry vial, prepare a mixture of 11.0 mmol (approx. 1.0 mL) of anhydrous sec-butanol and 12.0 mmol (approx. 1.67 mL) of anhydrous triethylamine (TEA).
-
Dropwise Addition: Transfer the sec-butanol/TEA mixture to the dropping funnel. Add this mixture dropwise to the vigorously stirring phosphinic chloride solution over a period of 30 minutes.
-
Causality Note: A white precipitate (triethylammonium chloride) will begin to form immediately. Dropwise addition prevents localized heating and thermal runaway.
-
-
Incubation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm gradually to room temperature (20–25 °C) and stir continuously for 4 to 6 hours under N2 . Reaction completion can be monitored via 31P -NMR of a crude aliquot.
Workup and Isolation
-
Quenching: Quench the reaction by adding 20 mL of cold, deionized water to dissolve the triethylammonium chloride salts.
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Separate the lower organic layer (DCM) from the upper aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
20 mL of 5% aqueous NaHCO3 (to neutralize any unreacted acid).
-
20 mL of saturated aqueous NaCl (brine, to pre-dry the organic layer).
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4 ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C to prevent thermal degradation).
-
Purification: The resulting crude oil can be purified via vacuum distillation or flash column chromatography (silica gel, typically using an ethyl acetate/hexane gradient) to yield pure sec-butyl bis(chloromethyl)phosphinate.
Data Presentation: Reagent Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |
| Bis(chloromethyl)phosphinic chloride | 195.39 | 1.0 | 10.0 mmol | Electrophilic Phosphorus Source |
| sec-Butanol | 74.12 | 1.1 | 11.0 mmol | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 mmol | Acid Scavenger / Base |
| Dichloromethane (Anhydrous) | 84.93 | N/A | 50 mL | Reaction Solvent |
References
-
Semantic Scholar. "Non‐Hydrolysable Analogues of Cyclic and Branched Condensed Phosphates: Chemistry and Chemical Proteomics". 2
-
The Journal of Organic Chemistry 1972 Volume 37 No 17. 1
Sources
Application Notes and Protocols for the Chromatographic Separation and Isolation of Butyl Bis(chloromethyl)phosphinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive technical guide provides detailed methodologies for the chromatographic separation, isolation, and purity assessment of butyl bis(chloromethyl)phosphinate. This document moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring robust and reproducible results. The methods described are designed to be self-validating, incorporating principles of modern analytical chemistry.
Introduction to Butyl Bis(chloromethyl)phosphinate and Analytical Challenges
Butyl bis(chloromethyl)phosphinate (CAS No. 14590-60-4) is an organophosphorus compound with the chemical formula C₆H₁₃Cl₂O₂P.[1][2] Its structure, featuring two reactive chloromethyl groups and a butyl ester moiety, presents unique challenges and considerations for its separation and isolation. The presence of the phosphinate group, along with the halogenated alkyl chains, influences its polarity and potential for thermal and hydrolytic instability. Therefore, the selection of an appropriate chromatographic technique is paramount to prevent degradation and achieve accurate quantification and effective purification.
This guide explores various chromatographic strategies, including Thin-Layer Chromatography (TLC) for rapid screening, Gas Chromatography (GC) for volatile analysis, and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and preparative isolation. Additionally, the application of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy for definitive purity assessment is discussed.
Thin-Layer Chromatography (TLC): A Rapid Screening Method
TLC is an invaluable tool for the initial assessment of reaction progress, purity, and for scouting appropriate solvent systems for column chromatography. For butyl bis(chloromethyl)phosphinate, both normal-phase and reversed-phase TLC can be employed.
Principle
In normal-phase TLC, the stationary phase is polar (e.g., silica gel), and the mobile phase is non-polar. Non-polar compounds travel further up the plate, resulting in a higher retention factor (Rf). Conversely, in reversed-phase TLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar.
Protocol: Normal-Phase TLC
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ plates.[3][4]
-
Sample Application: Dissolve a small amount of the crude or purified sample in a volatile solvent like dichloromethane or ethyl acetate. Spot the solution onto the TLC plate using a capillary tube.
-
Mobile Phase Selection: A common mobile phase for organophosphorus compounds is a mixture of n-hexane and acetone (e.g., 7:3 v/v).[3][4] The polarity can be adjusted by varying the ratio of the solvents to achieve an optimal Rf value (ideally between 0.3 and 0.7).
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to ascend to near the top of the plate.
-
Visualization:
-
UV Light: If the compound is UV active, it can be visualized under a UV lamp (254 nm).
-
Staining: Several staining reagents are effective for organophosphorus compounds:
-
Potassium Permanganate Stain: A general stain for organic compounds.
-
4-(p-Nitrobenzyl)pyridine (NBP) Reagent: A more specific stain for phosphorus-containing compounds, often yielding colored spots upon heating.[3][4]
-
Cholinesterase Inhibition Bioassay: For detecting neurotoxic organophosphates, though less common for this specific compound.[5][6]
-
-
Data Presentation: Rf Values in Different Solvent Systems
| Mobile Phase (v/v) | Stationary Phase | Expected Rf Range for Butyl Bis(chloromethyl)phosphinate |
| n-Hexane:Acetone (7:3) | Silica Gel 60 F₂₅₄ | 0.4 - 0.6 |
| Dichloromethane:Methanol (95:5) | Silica Gel 60 F₂₅₄ | 0.5 - 0.7 |
| Methanol:Water (7:3) | RP-18 F₂₅₄s | 0.3 - 0.5 |
Gas Chromatography (GC): Analysis of Volatile Components
GC is a powerful technique for separating and analyzing volatile compounds.[7] For butyl bis(chloromethyl)phosphinate, GC can be used for purity assessment and to quantify volatile impurities. However, the thermal stability of the analyte is a critical consideration due to the presence of chloromethyl groups.
Causality Behind Experimental Choices
The choice of a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) provides high selectivity and sensitivity for phosphorus-containing compounds, minimizing interference from other matrix components.[8] A key challenge with GC analysis of organophosphorus compounds is their potential for thermal degradation in the injector port. Therefore, optimizing the injector temperature and using a deactivated liner are crucial.[9] Derivatization is a common strategy for less volatile or thermally labile organophosphorus compounds, but for butyl bis(chloromethyl)phosphinate, direct injection may be feasible with careful temperature control.[10][11][12]
Detailed GC Protocol
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as acetone or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: A gas chromatograph equipped with an FPD (in phosphorus mode) or an NPD.
-
Chromatographic Conditions:
-
Column: A 30 m x 0.25 mm ID fused-silica capillary column coated with a 5% phenyl polysiloxane phase (e.g., DB-5 or equivalent) is a good starting point.
-
Injector: Split/splitless injector. A splitless injection is preferred for trace analysis.
-
Injector Temperature: Start with a lower temperature (e.g., 200 °C) and gradually increase to find the optimal temperature that allows for volatilization without degradation.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C.
-
Mandatory Visualization: GC Workflow
Caption: Workflow for the GC analysis of butyl bis(chloromethyl)phosphinate.
High-Performance Liquid Chromatography (HPLC): High-Resolution Separation and Isolation
HPLC is a versatile and widely used technique for the analysis and purification of a broad range of compounds. For butyl bis(chloromethyl)phosphinate, several HPLC modes can be considered, with the choice depending on the polarity of the compound and the analytical goal.
Method Selection: Reversed-Phase vs. HILIC
-
Reversed-Phase (RP-HPLC): This is the most common HPLC mode. Given the butyl group, butyl bis(chloromethyl)phosphinate is expected to have sufficient hydrophobicity for retention on a C18 or C8 column.[13]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If the compound is too polar for adequate retention in RP-HPLC, HILIC is a viable alternative.[14]
Detailed RP-HPLC Protocol for Analytical Separation
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector or, for higher specificity, a mass spectrometer (LC-MS).
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient:
-
Start with 40% B, hold for 2 min.
-
Linear gradient to 95% B over 15 min.
-
Hold at 95% B for 5 min.
-
Return to initial conditions and equilibrate for 5 min.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (as the compound may lack a strong chromophore, low wavelength UV is necessary). For enhanced sensitivity and specificity, LC-MS with electrospray ionization (ESI) is recommended.[15]
-
Preparative HPLC for Isolation
For isolating larger quantities of butyl bis(chloromethyl)phosphinate, the analytical method can be scaled up to a preparative scale.
-
Column: A larger dimension preparative C18 column (e.g., 21.2 x 250 mm).
-
Flow Rate: Increase the flow rate proportionally to the column diameter (e.g., 20 mL/min).
-
Sample Loading: Dissolve a larger amount of the crude material in a minimal volume of the initial mobile phase and inject.
-
Fraction Collection: Collect fractions based on the retention time of the target compound.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization: HPLC Workflow
Caption: General workflow for HPLC analysis and isolation.
Purity Assessment by ³¹P NMR Spectroscopy
³¹P NMR is an exceptionally powerful and direct method for the characterization and purity assessment of phosphorus-containing compounds due to the 100% natural abundance and spin-1/2 nucleus of phosphorus-31.[16][17]
Principle
The chemical shift (δ) in a ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus nucleus. This allows for the unambiguous identification of the phosphinate functional group and the detection of phosphorus-containing impurities. Quantitative ³¹P NMR (qNMR) can be used to determine the absolute purity of the compound by integrating the signal of the analyte against that of a certified internal standard.
Detailed ³¹P NMR Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified butyl bis(chloromethyl)phosphinate into an NMR tube.
-
Add a known amount of a suitable internal standard (e.g., triphenyl phosphate) if quantitative analysis is desired.
-
Dissolve the sample and standard in a deuterated solvent (e.g., CDCl₃).
-
-
Instrumental Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): To ensure accurate quantification, a long relaxation delay (at least 5 times the longest T₁ of the phosphorus nuclei) should be used (e.g., 30-60 seconds).
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to butyl bis(chloromethyl)phosphinate and any impurities. The purity can be calculated based on the relative integrals.
-
Expected ³¹P NMR Chemical Shift
The ³¹P chemical shift for butyl bis(chloromethyl)phosphinate is expected to be in the phosphinate region of the spectrum. Based on related structures, a chemical shift in the range of δ 30-50 ppm (relative to 85% H₃PO₄) can be anticipated.[1][18]
Trustworthiness and Self-Validation
To ensure the trustworthiness of the developed methods, the following validation parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- Simultaneous determination of organophosphorus pesticides by thin-layer chromatography. (1986).
- Determination of Organophosphorus Pesticides in Rice by TLC.
- Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chrom
- A Comparative Guide to HPLC Analysis for Purity Assessment of Phosphon
- High-performance thin-layer chromatography in combination with an acetylcholinesterase-inhibition bioassay with pre-oxidation of organothiophosphates to determine neurotoxic effects in storm, waste, and surface w
- Chemical Warfare Agents: TLC Analysis.
- CAS 14590-60-4: Phosphinic acid, bis(chloromethyl)-, butyl… CymitQuimica.
- 1-[bis(chloromethyl)phosphoryloxy]butane | CAS#:14590-60-4 | Chemsrc.
- Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments.
- Exploring the Role of Gas Chromatography in Organophosph
- Gas Chromatographic Determination of Phosphorus-Containingn Pesticide Metabolites via Benzyl
- Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. (2022). Organic Chemistry Frontiers.
- Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). MDPI.
- Chromatographic analysis of bisphosphon
- Continuous Flow Alcoholysis of Dialkyl H-Phosphonates with Aliph
- Separation of Bis(2-chloroethyl) vinylphosphonate on Newcrom R1 HPLC column. SIELC Technologies.
- Bis(2,2,2 trifluoroethyl)
- 31 P NMR monitoring of phosphino-phosphonate isomer formation (a) by...
- Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefin
- Method 8141B: Organophosphorus Compounds by Gas Chromatography, part of Test Methods for Evalu
- Determination of glyphosate and aminomethylphosphonic acid in crops by capillary gas chromatography with mass-selective detection: Collaborative study.
- Sampling and Analysis of Butyltin Compounds in Air Using Gas Chromatography and Flame Photometric Detection. (2004). PubMed.
- Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed m
- HPLC Separation of Glufosinate, Glyphosate and Glyphosine on Newcrom B Column. AugustaChrom.
- HPLC Methods for analysis of Phosphonate ion. (2021).
- Chromatographic Methods for the Determination of Glyphosate in Cereals Together with a Discussion of Its Occurrence, Accumulation, Fate, Degradation, and Regulatory St
- Liquid chromatographic determination of glyphosate and aminomethylphosphonic acid residues in rapeseed with MS/MS detection or derivatization/fluorescence detection. (2015).
- High-Performance Liquid Chromatography Quantification of Glyphosate, Aminomethylphosphonic Acid, and Ascorbate in Culture Medium and Microalgal Cells. (2025). PMC.
- Stability-indicating TLC-image analysis method for determination of andrographolide in bulk drug and Andrographis paniculata formulations. (2016).
Sources
- 1. rsc.org [rsc.org]
- 2. 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Simultaneous Determination of Organophosphorus Pesticides by Thin-Layer Chromatography [jstage.jst.go.jp]
- 5. asianpubs.org [asianpubs.org]
- 6. High-performance thin-layer chromatography in combination with an acetylcholinesterase-inhibition bioassay with pre-oxidation of organothiophosphates to determine neurotoxic effects in storm, waste, and surface water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. epa.gov [epa.gov]
- 9. d-nb.info [d-nb.info]
- 10. Chromatographic analysis of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Butyl Bis(chloromethyl)phosphinate Storage & Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the storage and handling of butyl bis(chloromethyl)phosphinate . Due to its unique electronic properties, this reagent is highly susceptible to rapid degradation if not handled with strict environmental controls.
Below, we detail the mechanistic causes of its instability, provide self-validating protocols for anhydrous storage, and offer troubleshooting steps to ensure reagent integrity.
Section 1: Mechanistic FAQ – Why Does It Degrade?
Q: Why does butyl bis(chloromethyl)phosphinate hydrolyze so much faster than standard phosphinate esters? A: The instability of this compound is rooted in a fundamental shift in its reaction mechanism. Standard phosphinate esters typically degrade via a second-order ( SN2 ) mechanism, where a hydroxide anion nucleophilically attacks the pentavalent phosphorus center[1].
However, substituting the phosphorus with two strongly electron-withdrawing chloromethyl groups drastically changes the electronic landscape. These groups stabilize the resulting bis(chloromethyl)phosphinate anion, making it an exceptionally weak base and a highly competent leaving group. As a result, the ester undergoes rapid2, forming a butyl carbocation[2]. Because this mechanism is dissociative, even trace amounts of atmospheric moisture can stabilize the transition state and drive the hydrolysis forward.
Q: What are the primary degradation products I should look out for? A: The SN1 solvolysis of this reagent in the presence of moisture yields two primary degradation products: butanol (from the hydration of the butyl carbocation) and bis(chloromethyl)phosphinic acid . The generation of this acid further catalyzes the degradation of the remaining intact ester, creating an autocatalytic breakdown loop.
Mechanistic Pathway Visualization
Mechanistic pathway of moisture-induced Sn1 solvolysis of butyl bis(chloromethyl)phosphinate.
Section 2: Quantitative Kinetic & Thermodynamic Data
To understand the urgency of proper storage, compare the kinetic parameters of bis(chloromethyl) substituted phosphinates against standard alkyl phosphinates. The data below summarizes the thermodynamic drivers that make3[3].
| Kinetic / Thermodynamic Parameter | Standard Phosphinate Esters | Bis(chloromethyl)phosphinate Esters |
| Primary Hydrolysis Mechanism | SN2 (Attack at Phosphorus)[1] | SN1 (C-O Bond Heterolysis)[2] |
| Hydrolysis Rate Order | 2nd Order ( k2 )[1] | 1st Order ( k1 )[2] |
| Relative Solvolysis Rate | 1× (Baseline) | >10,000× (Highly Accelerated) |
| Entropy of Activation ( ΔS‡ ) | Highly Negative (Associative) | Less Negative (Dissociative SN1 )[2] |
| Leaving Group pKa (approx.) | ∼3.0−3.5 | <1.0 (Highly Stabilized Anion) |
Section 3: Experimental Storage Protocols
Q: What is the definitive protocol for aliquoting and storing this reagent to prevent hydrolysis? A: Because the degradation is driven by an endothermic SN1 pathway requiring moisture, the storage solution must strictly eliminate both thermal energy and water. Follow this step-by-step methodology:
Protocol: Anhydrous Aliquoting and Storage Objective: Create a self-validating, moisture-free environment to arrest SN1 solvolysis.
-
Glassware Preparation: Bake amber borosilicate vials and PTFE-lined caps at 150°C for a minimum of 12 hours. Cool completely in a vacuum desiccator.
-
Causality: Surface-adsorbed water on standard glassware is sufficient to initiate the catalytic degradation cascade.
-
-
Inert Atmosphere Transfer: Transfer the bulk reagent and dried vials into a glovebox purged with high-purity Argon ( O2<1 ppm, H2O<1 ppm).
-
Causality: Argon is significantly denser than Nitrogen, providing a superior protective blanket over the heavy phosphinate liquid during the transfer process.
-
-
Aliquoting Strategy: Divide the bulk reagent into single-use aliquots.
-
Causality: Repeated freeze-thaw cycles and ambient air exposure during multiple syringe withdrawals will exponentially increase moisture introduction. Single-use aliquots isolate this risk.
-
-
Sealing Protocol: Seal the vials tightly with the PTFE-lined caps, then wrap the seal tightly with Parafilm.
-
Causality: PTFE provides chemical resistance against the reagent, while Parafilm creates a physical moisture barrier against ambient humidity.
-
-
Desiccated Cold Storage: Place the sealed vials into a secondary container filled with active indicating Drierite (calcium sulfate). Store the secondary container at -20°C.
-
Causality: The low temperature drastically reduces the kinetic energy available to overcome the SN1 activation barrier, while the Drierite scavenges any trace moisture that permeates the secondary container.
-
Workflow Visualization
Step-by-step workflow for the anhydrous aliquoting and storage of reactive phosphinate esters.
Section 4: Troubleshooting & Self-Validating Systems
Q: How can I validate the integrity of my stored reagent before starting a critical synthesis? A: Never assume a stored phosphinate ester is intact without analytical validation. Implement the following self-validating NMR protocol before use:
Self-Validating NMR Protocol:
-
Under an inert atmosphere, extract a 5 µL analytical sample from your stored aliquot.
-
Dissolve the sample in strictly anhydrous CDCl3 .
-
Run a rapid 1H and 31P NMR.
Validation Criteria:
-
31P NMR Check: An intact ester will present as a single sharp peak. If hydrolysis has occurred, the loss of the alkyl group and subsequent changes in hydrogen bonding will cause the appearance of a new, distinct peak shifted upfield, indicating the formation of bis(chloromethyl)phosphinic acid.
-
1H NMR Check: Focus on the α -protons of the butyl group. If C-O bond cleavage ( SN1 hydrolysis) has occurred, you will observe a distinct triplet at ∼3.6 ppm corresponding to the α -protons of free butanol .
Conclusion: If the free butanol peak is absent and the 31P spectrum shows a single species, your storage protocol was successful, and the reagent is validated for immediate synthetic use.
References
- Source: dss.go.
- Source: nih.
- Source: nih.
Sources
Technical Support Center: Optimizing Reaction Temperatures for Butyl Bis(chloromethyl)phosphinate Pyrolysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the pyrolysis of butyl bis(chloromethyl)phosphinate. This document is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting advice for optimizing reaction temperatures. The goal is to help you navigate the complexities of this specific thermal decomposition process, ensuring reproducible and meaningful results.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the pyrolysis of butyl bis(chloromethyl)phosphinate, providing in-depth explanations and solutions.
Q1: What are the critical first steps and safety precautions before attempting the pyrolysis of butyl bis(chloromethyl)phosphinate?
A1: Before any thermal experimentation, a three-pronged approach focusing on safety, material characterization, and preliminary thermal analysis is crucial.
-
Safety First: Butyl bis(chloromethyl)phosphinate (CAS: 14590-60-4) is an organophosphorus compound containing reactive chloromethyl groups.[1] Its thermal decomposition can release corrosive and toxic gases, such as hydrogen chloride (HCl) and potentially other hazardous organophosphorus compounds.[2][3]
-
Handling: Always handle the compound in a well-ventilated chemical fume hood.[4] Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Inert Atmosphere: The starting material can be moisture-sensitive. Handle and store it under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis, which could generate HCl.[4][6]
-
Pyrolysis System: Ensure your pyrolysis reactor and the exhaust lines are made of corrosion-resistant materials. A trapping system (e.g., a bubbler with a dilute base solution) is recommended to neutralize acidic off-gases.
-
-
Material Purity: Confirm the purity of your starting material using techniques like Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS). Impurities can act as catalysts or decompose at different temperatures, leading to a complex and misleading product profile.
-
Preliminary Thermal Analysis: Never proceed directly to large-scale pyrolysis. Conduct a preliminary analysis using Thermogravimetric Analysis (TGA) to understand the compound's thermal stability.[7][8] This will reveal the onset temperature of decomposition and the temperature ranges where significant mass loss occurs, guiding your selection of a suitable pyrolysis temperature window.[9]
Q2: How do I determine a suitable starting temperature range for the pyrolysis experiments?
A2: The most effective method for determining the optimal temperature range is by interpreting data from a Thermogravimetric Analysis (TGA) scan.[10]
-
TGA Protocol: Run a TGA scan on a small sample (5-10 mg) of butyl bis(chloromethyl)phosphinate under an inert nitrogen atmosphere.[8] A typical heating rate for initial screening is 10 °C/min.
-
Interpreting the TGA Curve: The resulting TGA curve plots mass loss against temperature. The onset temperature of the first major mass loss step is the minimum temperature at which significant decomposition begins. The derivative of this curve (DTG curve) shows the temperature at which the rate of mass loss is maximal (Tmax).
-
Selecting the Range: Your initial pyrolysis temperature should be set at or slightly above the onset temperature. A good experimental range to investigate would be from the onset temperature to just beyond the Tmax of the primary decomposition step. Pyrolysis at temperatures significantly above Tmax may lead to secondary, more extensive fragmentation, complicating the product mixture.[11]
| Parameter | Recommended Setting | Purpose |
| Sample Size | 5-10 mg | Ensures uniform heating and accurate temperature measurement. |
| Atmosphere | Nitrogen (N₂) | Provides an inert environment to prevent combustion.[11] |
| Flow Rate | 50-100 mL/min | Purges decomposition products and prevents secondary reactions. |
| Heating Rate | 10 °C/min | A standard rate for initial screening and comparison.[8] |
| Temperature Range | Ambient to 600 °C | Covers the typical decomposition range for many organophosphorus compounds. |
Q3: My pyrolysis yields a complex mixture of products. How can I simplify the product profile to isolate my compound of interest?
A3: A complex product mixture is a common challenge in pyrolysis and typically indicates that multiple reaction pathways or secondary reactions are occurring.[12] Here are several strategies to gain more control:
-
Precise Isothermal Temperature Control: Instead of a temperature ramp, conduct a series of experiments at precise, stable (isothermal) temperatures within the range identified by TGA. This can help you find a "sweet spot" where the desired reaction is dominant.
-
Fractionated or Stepwise Pyrolysis: This technique involves heating the sample to a specific temperature, holding it for a period, analyzing the products, and then increasing the temperature to the next step.[11] This allows you to separate products that form at different temperatures. For instance, if your TGA curve shows two distinct mass loss events, you can pyrolyze at the Tmax of the first event to isolate those products before initiating the second degradation step.
-
Vary the Heating Rate: The heating rate can influence reaction pathways. A rapid heating rate (as in analytical pyrolysis) often favors the formation of primary, volatile decomposition products, while a slow heating rate may promote charring and secondary reactions.[13] Experiment with different heating rates to see how it affects the product distribution.
-
Shorten Residence Time: The time the volatile products spend in the hot zone of the reactor can lead to secondary cracking.[12] If your system allows, increasing the carrier gas flow rate can reduce this residence time, preserving the initial pyrolysis products.
Q4: I'm observing a very low yield of volatile products. What are the likely causes and how can I troubleshoot this?
A4: Low yield of volatile products, often accompanied by significant char formation, points to several potential issues in the experimental setup and conditions.
-
Temperature is Too High: Excessive temperatures can cause the primary pyrolysis products to break down further into smaller, non-condensable gases (like methane or CO) or to polymerize into a solid char.[12] Revisit your TGA data and try running the pyrolysis at a lower temperature, closer to the decomposition onset.
-
Temperature is Too Low: If the temperature is insufficient, the decomposition may be incomplete, leaving a large amount of unreacted starting material or partially decomposed residue.
-
Leaks in the System: Air leaks can introduce oxygen, leading to combustion instead of pyrolysis.[11] This will drastically alter the product profile and reduce the yield of desired organic products. Perform a leak check on your entire system, from the gas inlet to the analytical detector.
-
Catalytic Effects: The material of your reactor (e.g., certain metals) or residual impurities can have a catalytic effect on the decomposition, favoring char formation. If you suspect this, using a quartz liner or a reactor made of a different material may solve the problem.
-
Inefficient Product Trapping: Ensure your collection system (cold trap or analytical interface) is efficient enough to capture the volatile products. If the products are very volatile, a standard liquid nitrogen trap may be necessary.
Q5: How can I confidently identify the products of my pyrolysis reaction?
A5: The gold standard for identifying volatile pyrolysis products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) .[14]
-
How it Works: This hyphenated technique first thermally decomposes the sample in the pyrolyzer. The resulting volatile fragments are then immediately swept by a carrier gas into a GC column, where they are separated based on their boiling points and polarity. Finally, the separated compounds enter a Mass Spectrometer, which fragments them into ions and provides a mass spectrum—a chemical fingerprint—that allows for identification by comparison to spectral libraries (like NIST).[13]
-
Analysis of Residue: For any non-volatile liquid or solid residue (char) left after pyrolysis, other analytical techniques are necessary:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups present in the char, which can give clues about the decomposition mechanism.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the residue is soluble, ³¹P and ¹³C NMR can provide detailed structural information on the phosphorus-containing species that have formed.[8]
-
Experimental Protocols & Workflows
Protocol 1: Preliminary Thermal Stability Analysis via TGA
This protocol outlines the steps for determining the thermal decomposition profile of butyl bis(chloromethyl)phosphinate.
-
Instrument Preparation: Ensure the TGA is clean, and the balance is tared.
-
Sample Preparation: In a chemical fume hood, accurately weigh 5-10 mg of butyl bis(chloromethyl)phosphinate into a clean TGA pan (platinum or alumina).
-
Loading: Place the pan into the TGA furnace.
-
Parameter Setup:
-
Run Analysis: Start the experiment and record the mass loss as a function of temperature.
-
Data Analysis: Plot the TGA (mass % vs. temperature) and DTG (mass loss rate vs. temperature) curves. Identify the onset temperature of decomposition and the temperature(s) of maximum mass loss rate (Tmax).
Workflow for Optimizing Pyrolysis Temperature
This diagram illustrates a systematic approach to optimizing the reaction temperature for desired outcomes.
Caption: Workflow for Temperature Optimization.
Troubleshooting Guide
This diagram provides a decision-making framework for common pyrolysis issues.
Caption: Troubleshooting Decision Tree.
References
-
Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
- Biller, P., & Ross, A. B. (2011). Pyrolysis GC-MS. In Biofuels Analysis (pp. 149-184).
- US5359115A - Methods for the synthesis of phosphonate esters - Google Patents. (n.d.). Google Patents.
- US5420328A - Methods for the synthesis of phosphonate esters - Google Patents. (n.d.). Google Patents.
-
New synthesis and reactions of phosphonates - Iowa Research Online. (n.d.). University of Iowa. Retrieved March 28, 2026, from [Link]
-
Wampler, T. P. (2007). Analytical Pyrolysis. ResearchGate. Retrieved March 28, 2026, from [Link]
-
Melius, C. F., & Pitz, W. J. (2000). Kinetic Study of the Combustion of Organophosphorus Compounds. Defense Technical Information Center. Retrieved March 28, 2026, from [Link]
-
Trubetskaya, A., & Jensen, A. (2013). Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil. Energy & Fuels. Retrieved March 28, 2026, from [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants - PMC. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
Melius, C. F., & Pitz, W. J. (2000). Kinetic Study of the Combustion of Organophosphorus Compounds. ResearchGate. Retrieved March 28, 2026, from [Link]
-
Wampler, T. P. (2006). Analytical Pyrolysis. Lund University. Retrieved March 28, 2026, from [Link]
-
Al-Hakam, M., & El-Samra, A. (2019). Pyrolysis of Glyphosate and Its Toxic Products. Environmental Science & Technology. Retrieved March 28, 2026, from [Link]
-
Hoeglund, A., Paulson, B., & Gipson, C. (2017). Analytical Series: A Focus on Analytical Pyrolysis. American Coatings Association. Retrieved March 28, 2026, from [Link]
-
Cadogan, J. I. G., Husband, J. B., & McNab, H. (1983). The reactivity of organophosphorus compounds. Part 35. Pyrolysis of 3-aryl- and 3-alkyl-2,3-dihydro-1,3,2-benzoxazaphosph(V)oles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved March 28, 2026, from [Link]
-
Wróblewska, A., & Rydzkowski, T. (2023). Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials - PMC. National Center for Biotechnology Information. Retrieved March 28, 2026, from [Link]
-
CHLOROMETHYL METHYL ETHER HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved March 28, 2026, from [Link]
-
Methyl Chloromethyl Ether Awareness Training. (n.d.). Albert Einstein College of Medicine. Retrieved March 28, 2026, from [Link]
-
Pyrolysis Plant Issues? Common Challenges and Solutions - APChemi. (2024). APChemi. Retrieved March 28, 2026, from [Link]
-
Process Analytical System for Pyrolysis Products Analysis. (n.d.). BRK Technologies s.r.o.. Retrieved March 28, 2026, from [Link]
-
Thermal gravimetric analysis (TGA) (a), and derivative thermogravimetry... - ResearchGate. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
-
1-[bis(chloromethyl)phosphoryloxy]butane | CAS#:14590-60-4 | Chemsrc. (2025). Chemsrc. Retrieved March 28, 2026, from [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. MDPI. Retrieved March 28, 2026, from [Link]
-
Wróblewska, A., & Rydzkowski, T. (2022). Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials. MDPI. Retrieved March 28, 2026, from [Link]
-
What should I do If the Pyrolysis Process is Interrupted? - Huayin Renewable Energy. (2024). Huayin Renewable Energy. Retrieved March 28, 2026, from [Link]
-
Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. ResearchGate. Retrieved March 28, 2026, from [Link]
-
Bridgwater, A. V. (2012). Challenges and Opportunities in Fast Pyrolysis of Biomass: Part I. Aston University. Retrieved March 28, 2026, from [Link]
Sources
- 1. CAS 14590-60-4: Phosphinic acid, bis(chloromethyl)-, butyl… [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Analysis of Selected Organophosphorus Compounds and Nano-Additives on Thermal, Smoke Properties and Quantities of CO and CO2 of Epoxy Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Influence of Organophosphorus Compounds and of Aluminium and Magnesium Hydroxides on Combustion Properties of Epoxy Materials [mdpi.com]
- 11. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 12. publications.aston.ac.uk [publications.aston.ac.uk]
- 13. paint.org [paint.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Butyl Bis(chloromethyl)phosphinate in Protic Solvents
Welcome to the technical support center for butyl bis(chloromethyl)phosphinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the stability of this compound in protic solvents. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments. Our approach is grounded in established scientific principles and practical, field-proven insights to help you achieve reliable and reproducible results.
Introduction to the Stability Challenge
Butyl bis(chloromethyl)phosphinate is a reactive organophosphorus compound with significant potential in various synthetic applications. However, its utility is often hampered by its inherent instability in protic solvents such as water, alcohols, and other solvents containing acidic protons. This instability arises from two primary reactive sites within the molecule: the phosphinate ester linkage and the two chloromethyl groups. Protic solvents can participate in nucleophilic attacks on both of these sites, leading to degradation of the compound and compromising experimental outcomes. Understanding and mitigating these degradation pathways is crucial for the successful application of butyl bis(chloromethyl)phosphinate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for butyl bis(chloromethyl)phosphinate in protic solvents?
A1: Butyl bis(chloromethyl)phosphinate has two main points of vulnerability in protic solvents:
-
Hydrolysis of the Phosphinate Ester: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis. In the presence of water or alcohols (solvolysis), the P-O-butyl bond can be cleaved, leading to the formation of bis(chloromethyl)phosphinic acid and butanol. This reaction is a common degradation pathway for phosphinate and phosphonate esters.[1]
-
Solvolysis of the Chloromethyl Groups: The carbon-chlorine bonds in the chloromethyl groups are susceptible to nucleophilic substitution by protic solvents. For instance, in an aqueous medium, the chloromethyl groups can be hydrolyzed to hydroxymethyl groups, releasing hydrochloric acid (HCl). This process is a solvolysis reaction, and the rate can be influenced by the polarity of the solvent.[2][3][4] The HCl generated can further catalyze the hydrolysis of the phosphinate ester, creating a synergistic degradation loop.
Q2: Why is my solution of butyl bis(chloromethyl)phosphinate turning acidic over time?
A2: The increasing acidity of your solution is likely due to the hydrolysis of the chloromethyl groups. Each hydrolysis event at a C-Cl bond releases a molecule of hydrochloric acid (HCl). The accumulation of HCl will lower the pH of the solution. This is a critical issue, as the acidic environment can then accelerate the hydrolysis of the phosphinate ester, leading to a rapid decline in the concentration of your starting material.
Q3: Can I use alcohols like methanol or ethanol as solvents?
A3: While alcohols are protic solvents and can lead to degradation, the rate of solvolysis (alcoholysis in this case) may differ from that of hydrolysis. The alcohol can act as a nucleophile, attacking both the phosphorus center of the ester and the carbon of the chloromethyl groups. This will lead to transesterification of the phosphinate ester and the formation of methoxymethyl or ethoxymethyl ethers, respectively. The stability in alcohols will depend on factors such as the specific alcohol used, temperature, and the presence of any acidic or basic impurities. It is generally recommended to use anhydrous aprotic solvents whenever possible.
Q4: How does temperature affect the stability of butyl bis(chloromethyl)phosphinate?
A4: As with most chemical reactions, the rate of degradation of butyl bis(chloromethyl)phosphinate increases with temperature. Elevated temperatures provide the necessary activation energy for both the hydrolysis of the phosphinate ester and the solvolysis of the chloromethyl groups. Therefore, to maintain the stability of the compound in solution, it is crucial to work at the lowest practical temperature for your experiment and to store solutions at low temperatures (e.g., 2-8 °C or frozen) for short periods.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of starting material in aqueous solution. | 1. Hydrolysis of the phosphinate ester. 2. Solvolysis of the chloromethyl groups. 3. Acid catalysis from HCl produced during solvolysis. | 1. pH Control: Maintain a neutral pH using a suitable buffer system (e.g., phosphate buffer, pH 7.0-7.4). Avoid strongly acidic or basic conditions. 2. Use of Co-solvents: Minimize the concentration of water by using a mixture of a protic solvent and a compatible aprotic solvent (e.g., THF, acetonitrile, dioxane). Ensure the aprotic solvent is anhydrous. 3. Lower Temperature: Conduct the experiment at a reduced temperature to decrease the rate of degradation. |
| Formation of multiple unexpected byproducts. | 1. Concurrent degradation at both the ester and chloromethyl sites. 2. Secondary reactions of the degradation products. | 1. Analytical Monitoring: Use techniques like HPLC, GC-MS, or NMR to identify the byproducts and understand the degradation profile. 2. Optimize Reaction Conditions: Based on the identified byproducts, adjust the pH, solvent system, and temperature to favor the desired reaction and minimize degradation. |
| Inconsistent experimental results. | 1. Variable rates of degradation due to slight differences in experimental setup (e.g., moisture content of solvents, temperature fluctuations). | 1. Strictly Anhydrous Conditions: When using aprotic solvents, ensure they are thoroughly dried to prevent hydrolysis. 2. Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture. 3. Consistent Protocols: Standardize all experimental parameters, including solvent sources, temperature control, and reaction times. |
| Precipitate formation in the reaction mixture. | 1. Formation of insoluble degradation products, such as bis(chloromethyl)phosphinic acid or its salts. | 1. Solubility Testing: Determine the solubility of potential degradation products in your solvent system. 2. Solvent Modification: Adjust the solvent composition to improve the solubility of all components. |
Experimental Protocols
Protocol 1: Monitoring the Stability of Butyl Bis(chloromethyl)phosphinate in a Protic Solvent using HPLC
This protocol outlines a method to quantify the degradation of butyl bis(chloromethyl)phosphinate over time in a given protic solvent.
Materials:
-
Butyl bis(chloromethyl)phosphinate
-
Protic solvent of interest (e.g., water, methanol, ethanol)
-
Aprotic solvent for stock solution (e.g., anhydrous acetonitrile)
-
Buffer components (if pH control is desired)
-
HPLC system with a suitable detector (e.g., UV or MS)
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
-
Thermostated incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of butyl bis(chloromethyl)phosphinate and dissolve it in a minimal amount of anhydrous acetonitrile to prepare a concentrated stock solution.
-
Prepare the Test Solution: In a volumetric flask, add the desired volume of the protic solvent (and buffer, if applicable). Spike the solution with a known volume of the stock solution to achieve the desired final concentration.
-
Initial Time Point (t=0): Immediately after preparation, take an aliquot of the test solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system to determine the initial concentration.
-
Incubation: Place the test solution in a thermostated environment at the desired temperature.
-
Time-Course Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from the test solution, dilute as necessary, and analyze by HPLC.
-
Data Analysis: Quantify the peak area of butyl bis(chloromethyl)phosphinate at each time point. Plot the concentration or peak area as a function of time to determine the degradation rate.
Protocol 2: General Strategy for Improving Stability in Protic Media
This protocol provides a general workflow for enhancing the stability of butyl bis(chloromethyl)phosphinate in experiments requiring a protic solvent.
Workflow:
Caption: Workflow for optimizing the stability of butyl bis(chloromethyl)phosphinate.
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways of butyl bis(chloromethyl)phosphinate in an aqueous environment.
Caption: Degradation of butyl bis(chloromethyl)phosphinate in aqueous media.
Concluding Remarks
The stability of butyl bis(chloromethyl)phosphinate in protic solvents is a significant challenge that requires careful consideration of the experimental conditions. By understanding the dual degradation pathways of ester hydrolysis and chloromethyl solvolysis, researchers can implement effective strategies to minimize compound loss and ensure the reliability of their results. The key to success lies in the judicious control of pH, temperature, and solvent composition, coupled with diligent analytical monitoring. This guide provides a comprehensive framework for troubleshooting and optimizing your experimental protocols. For further assistance, please do not hesitate to contact our technical support team.
References
-
Neighboring Group Participation. Chem-Station Int. Ed.2016 . [Link]
-
Solvolysis of Tertiary and Secondary Haloalkanes. Chemistry LibreTexts2015 . [Link]
-
Alkyl Halide Reactions: Generic SN1 Solvolysis. OrgoSolver. [Link]
-
Harsági, N.; Keglevich, G. The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules2021 , 26, 2853. [Link]
Sources
Addressing side reactions in butyl bis(chloromethyl)phosphinate SN1 solvolysis
Technical Support Center: Troubleshooting SN1 Solvolysis of Butyl Bis(chloromethyl)phosphinates
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic researchers, you rely on precise mechanistic control to achieve desired yields. The solvolysis of alkyl bis(chloromethyl)phosphinates—specifically the sec-butyl or tert-butyl derivatives—presents a unique kinetic landscape.
Unlike standard phosphinates, the substitution of two highly electronegative chloromethyl groups profoundly alters the electronic environment. The strong inductive electron-withdrawing (-I) effect delocalizes the negative charge of the expelled phosphinate anion, drastically lowering its basicity. This transforms the bis(chloromethyl)phosphinate moiety into an exceptional leaving group, heavily biasing the reaction toward C-O bond heterolysis and an SN1 mechanism[1]. However, this same electronic modification makes the phosphorus center highly electrophilic, opening the door to complex side reactions.
Below is our authoritative troubleshooting guide, designed to help you navigate these competing pathways through field-proven causality and self-validating experimental design.
Frequently Asked Questions (Troubleshooting Guide)
Q1: I am targeting the SN1 substitution product, but my GC-MS shows a high concentration of butene isomers. How do I suppress this elimination pathway? Expert Insight: You are observing E1 elimination, which directly competes with SN1 substitution once the butyl carbocation is formed. Because the bis(chloromethyl)phosphinate anion is such a weak base[1], it does not actively abstract protons; rather, the solvent acts as the base. Causality & Solution: To suppress E1 , you must alter the solvent's nucleophilicity ( N ) relative to its ionizing power ( Y ). Transitioning from a purely highly ionizing solvent (like 2,2,2-trifluoroethanol) to a binary mixture with higher nucleophilicity (e.g., 80% aqueous ethanol) ensures the carbocation is trapped by the nucleophile faster than it can undergo deprotonation. Lowering the reaction temperature by 10–15°C also entropically disfavors the E1 pathway.
Q2: My LC-MS indicates that the primary byproduct is resulting from P-O bond cleavage rather than the expected C-O bond heterolysis. Why is this happening? Expert Insight: You are experiencing nucleophilic attack at the phosphorus center (transesterification or hydrolysis). While the -CH_2Cl groups make the leaving group excellent for SN1 [1], they simultaneously increase the electrophilicity of the phosphorus atom. Causality & Solution: This side reaction is highly accelerated by the presence of Lewis acidic metal ions (e.g., Mg2+ , Zn2+ , La3+ ) which coordinate to the phosphoryl oxygen and further activate the P-center[2]. Ensure your reaction is free of trace metal contaminants. Furthermore, avoid using small, hard nucleophiles (like unhindered alkoxides) which favor attack at the hard phosphorus center.
Q3: Is it possible for the chloromethyl groups themselves to undergo solvolysis or substitution during the reaction? Expert Insight: It is highly unlikely under standard solvolytic conditions. The literature confirms that nucleophilic substitution at the −CH2Cl group attached to phosphorus occurs only under "extremely severe conditions"[2]. If you observe degradation here, verify that you are not inadvertently using an excess of highly potent, soft nucleophiles (like thiolates) at elevated temperatures (>80°C).
Quantitative Data: Solvent Effects on Pathway Bifurcation
The table below summarizes how solvent selection dictates the dominant reaction pathway by balancing Ionizing Power ( Y ) and Nucleophilicity ( N ).
| Solvent System | Ionizing Power ( Y ) | Nucleophilicity ( N ) | Dominant Pathway | Major Byproduct |
| 100% Ethanol | Low (-1.75) | High (0.00) | SN2 / SN1 mix | P-O Cleavage (Transesterification) |
| 80% Aq. Ethanol | Moderate (0.00) | Moderate (0.00) | SN1 (Optimal) | Minor E1 (Butenes) |
| 97% Trifluoroethanol | High (2.78) | Low (-2.78) | SN1 / E1 mix | High E1 (Butenes) |
| Water + Metal Ions ( La3+ ) | High | Moderate | P-O Cleavage | Phosphonic acid derivatives[2] |
Mechanistic & Workflow Visualizations
Figure 1: Mechanistic bifurcation of butyl bis(chloromethyl)phosphinate solvolysis.
Figure 2: Troubleshooting decision tree for optimizing solvolysis yields.
Self-Validating Experimental Protocol: Optimized SN1 Solvolysis
To ensure reproducibility and suppress both P-O cleavage and E1 elimination, utilize the following self-validating protocol. This system uses a non-nucleophilic buffer to prevent auto-catalytic degradation caused by the liberated phosphinic acid.
Materials Required:
-
Substrate: sec-Butyl bis(chloromethyl)phosphinate (Ensure metal-free purity).
-
Solvent: 80% Ethanol / 20% Ultrapure Water (v/v).
-
Buffer: 2,6-Lutidine (Sterically hindered, prevents P-O attack while neutralizing acid).
Step-by-Step Methodology:
-
Solvent Preparation: In a flame-dried, argon-purged round-bottom flask, prepare 50 mL of the 80% aqueous ethanol solvent system.
-
Buffer Addition: Add 1.2 equivalents of 2,6-lutidine to the solvent. Causality check: The steric bulk of 2,6-lutidine prevents it from acting as a nucleophile at the electrophilic phosphorus center, effectively shutting down buffer-induced P-O cleavage.
-
Thermal Equilibration: Bring the solvent mixture to a strictly controlled 45°C. Do not exceed 50°C, as higher thermal energy disproportionately increases the activation entropy favoring E1 elimination over SN1 .
-
Substrate Introduction: Add 1.0 equivalent of butyl bis(chloromethyl)phosphinate dropwise over 5 minutes.
-
Kinetic Monitoring (Self-Validation): Monitor the reaction via pH probe or indicator. The pH should remain stable around 6.5 due to the lutidine buffer. A sudden drop in pH indicates buffer depletion and the accumulation of bis(chloromethyl)phosphinic acid, which can trigger unwanted side reactions[2].
-
Quenching & Extraction: After 4 hours (or upon consumption of starting material via TLC/LC-MS), quench the reaction by pouring it into ice-cold saturated NaHCO3 . Extract the SN1 product (e.g., ethyl sec-butyl ether or sec-butanol) using diethyl ether. The water-soluble bis(chloromethyl)phosphinate leaving group will remain in the aqueous layer.
References
- Solvolysis of 1-Phenylethyl Disubstituted Phosphinates The Journal of Organic Chemistry (1972)
- The kinetics of solvolysis of p-nitrophenyl bis(chloromethyl)
Sources
Comparative Guide: Solvolysis Kinetics of sec-Butyl Bis(chloromethyl)phosphinate vs. tert-Butyl Ethylphosphinate
Executive Summary
In drug development and synthetic organic chemistry, understanding the solvolytic stability of phosphinate esters is critical for designing prodrugs and evaluating leaving group efficacy. This guide provides an objective, mechanistic comparison of two distinct phosphinate esters: sec-butyl bis(chloromethyl)phosphinate and tert-butyl ethylphosphinate . Despite significant structural differences in both their alkyl and phosphinyl moieties, both compounds share a common, unusually rapid unimolecular substitution ( SN1 ) solvolysis mechanism. This guide explores the distinct structural causalities that drive their reaction rates and provides a self-validating experimental protocol for kinetic evaluation.
Mechanistic Causality & Structural Analysis
Typically, the solvolysis of phosphinate esters proceeds via a bimolecular ( SN2 ) pathway involving nucleophilic attack at the carbon or phosphorus center, characterized by highly negative entropy of activation ( ΔS‡ ). However, specific structural modifications can force the mechanism into an SN1 heterolysis. The literature confirms that both tert-butyl ethylphosphinate and sec-butyl bis(chloromethyl)phosphinate exhibit unusually rapid rates and less negative entropy values, definitively marking them as SN1 substrates [1].
The causality behind this shared mechanism, however, originates from opposite sides of the ester bond:
tert-Butyl Ethylphosphinate: Alkyl-Driven SN1
-
The Causality: The tertiary structure of the tert-butyl group provides immense steric hindrance against backside SN2 attack. Simultaneously, it offers high hyperconjugative stabilization for the developing carbocation.
-
Leaving Group Dynamics: The unhalogenated ethylphosphinate anion is a relatively strong base and a mediocre leaving group. However, the overwhelming thermodynamic stability of the tert-butyl cation drives the rate-limiting heterolysis, overcoming the poorer leaving group ability.
sec-Butyl Bis(chloromethyl)phosphinate: Leaving Group-Driven SN1
-
The Causality: Secondary alkyl groups (like sec-butyl) typically resist SN1 heterolysis due to lower carbocation stability compared to tertiary systems. Here, the reaction is entirely driven by the engineered leaving group.
-
Leaving Group Dynamics: The substitution of two chloromethyl groups ( −CH2Cl ) introduces a powerful electron-withdrawing inductive effect ( −I ). This effect pulls electron density away from the developing negative charge on the phosphinate oxygen during C-O bond cleavage. Consequently, the bis(chloromethyl)phosphinate anion becomes a much weaker base and an exceptional leaving group, promoting SN1 heterolysis even for a secondary carbon [1].
Fig 1: Comparative SN1 solvolysis pathways highlighting the role of carbocation vs. leaving group.
Comparative Kinetic Data
The transition from an SN2 to an SN1 mechanism in phosphinates is quantitatively identifiable by a shift in the entropy of activation ( ΔS‡ ) from highly negative values to values closer to zero. The table below summarizes the kinetic profiling criteria that differentiate these specialized phosphinates from standard reference esters.
| Compound | Alkyl Substituent Class | Leaving Group | Dominant Mechanism | Relative Entropy of Activation ( ΔS‡ ) | Mechanistic Driving Force |
| tert-Butyl ethylphosphinate | Tertiary (3°) | Ethylphosphinate (Stronger base) | SN1 | Less negative (near 0 e.u.) | High stability of the tert-butyl carbocation |
| sec-Butyl bis(chloromethyl)phosphinate | Secondary (2°) | Bis(chloromethyl)phosphinate (Weaker base) | SN1 | Less negative (near 0 e.u.) | Exceptional leaving group ability due to −I effect |
| Standard (e.g., Ethyl ethylphosphinate) | Primary (1°) | Ethylphosphinate | SN2 | Highly negative (-20 to -30 e.u.) | Steric accessibility and poor carbocation stability |
Experimental Protocol: Conductometric Determination of Solvolysis Rates
To accurately compare the solvolysis rates of these compounds, researchers must employ a self-validating experimental system. Conductometry is the gold standard for this application. Because the solvolysis of a phosphinate ester liberates a phosphinic acid (which dissociates into ions), the reaction progress can be directly and continuously monitored via the increase in solution conductance.
Step-by-Step Methodology
-
Solvent Preparation : Prepare highly pure aqueous binary mixtures (e.g., 80% aqueous ethanol or methanol v/v). The solvent nucleophilicity ( NT ) and ionizing power ( YCl ) must be carefully controlled to apply the extended Grunwald-Winstein equation for solvent effect analysis [2].
-
Temperature Equilibration : Place a precisely calibrated conductivity cell into a constant-temperature water bath (e.g., 25.0 °C ± 0.01 °C). Fill the cell with the prepared solvent and allow 30 minutes for thermal equilibration.
-
Substrate Injection : Inject a micro-aliquot of the pure phosphinate ester (tert-butyl ethylphosphinate or sec-butyl bis(chloromethyl)phosphinate) into the conductivity cell to achieve a final concentration of approximately 10−3 M. Rapidly stir to ensure homogeneity.
-
Data Acquisition : Record the conductance ( G ) at regular intervals. The generation of H+ and the corresponding phosphinate anion will cause a proportional increase in conductance.
-
Infinity Reading ( G∞ ) : Allow the reaction to proceed for at least 10 half-lives, or gently heat the sealed cell to drive the reaction to completion, to obtain the infinite conductance value.
-
Kinetic Analysis : Plot ln(G∞−Gt) versus time ( t ). A linear plot validates first-order kinetics ( SN1 ), where the negative slope equals the specific rate constant ( k ).
Fig 2: Conductometric workflow for self-validating solvolysis rate determination.
References
- Source:The Journal of Organic Chemistry, 1972, Volume 37, No. 17, 2648-2651.
- Source:ResearchGate (Kinetic modeling standard for phosphorus-based solvolysis).
Validation of SN1 Reaction Mechanisms: A Comparative Guide on the Utility of Butyl Bis(chloromethyl)phosphinate
In the realm of physical organic chemistry and drug development, distinguishing between purely unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways is a persistent analytical challenge. Secondary alkyl systems, such as sec-butyl derivatives, are notoriously prone to borderline or mixed mechanistic behavior. To isolate and definitively validate an SN1 pathway, researchers require a substrate with an exceptionally stable leaving group that forces heterolysis prior to nucleophilic attack.
This guide provides an in-depth comparative analysis of sec-butyl bis(chloromethyl)phosphinate as a premier mechanistic probe, detailing the causality behind its reactivity, comparative performance data, and a self-validating experimental protocol for kinetic analysis.
Mechanistic Rationale: The Causality of Leaving Group Superiority
The fundamental prerequisite for an SN1 reaction is the heterolytic cleavage of the carbon-leaving group bond to form a carbocation intermediate. This is the rate-determining step (RDS). The activation energy for this step is heavily dependent on the ability of the leaving group to stabilize the developing negative charge.
Standard leaving groups (like chlorides or even tosylates) often fail to suppress concurrent SN2 attack in secondary substrates because they do not lower the heterolysis activation energy sufficiently to outpace bimolecular collision.
The Bis(chloromethyl)phosphinate Advantage: The substitution of two strongly electron-withdrawing chloromethyl ( −CH2Cl ) groups onto the phosphinate core fundamentally alters its electronic landscape. Through a powerful inductive effect (-I effect), electron density is pulled away from the phosphinate oxygen. This delocalizes the negative charge in the transition state, making the resulting bis(chloromethyl)phosphinate anion an exceptionally weak conjugate base. By thermodynamic principles, a weaker base is a superior leaving group. Consequently, sec-butyl bis(chloromethyl)phosphinate has been shown to 1 because the dual chloromethyl substitution promotes ionization by rendering the leaving group virtually non-nucleophilic and non-basic[1].
Furthermore, true SN1 reactions are characterized by a lower (less negative) entropy of activation ( ΔS‡ ) compared to SN2 reactions, as the transition state involves dissociation (increasing disorder) rather than highly ordered bimolecular association[1].
Fig 1. Mechanistic divergence showing the forced SN1 pathway via superior leaving group ability.
Comparative Performance Data
To objectively evaluate the utility of the bis(chloromethyl)phosphinate leaving group, we must benchmark it against traditional alternatives used in physical organic chemistry. The table below summarizes the mechanistic divergence when these leaving groups are attached to a borderline sec-butyl scaffold.
| Leaving Group | Substrate | Predominant Mechanism | Relative Solvolysis Rate | Entropy of Activation ( ΔS‡ ) | Conjugate Base Strength |
| Bis(chloromethyl)phosphinate | sec-Butyl | Pure SN1 | Exceptionally Fast | Less Negative (Dissociative) | Extremely Weak |
| Tosylate (-OTs) | sec-Butyl | Mixed SN1/SN2 | Fast | Moderately Negative | Weak |
| Mesylate (-OMs) | sec-Butyl | Mixed SN1/SN2 | Moderate | Moderately Negative | Weak |
| Chloride (-Cl) | sec-Butyl | SN2 Favored | Slow | Highly Negative (Associative) | Moderate |
Data Synthesis: The bis(chloromethyl)phosphinate group is uniquely capable of forcing a pure SN1 pathway in secondary systems due to its exceptionally low basicity, resulting in rapid ionization and a characteristic less negative entropy of activation[1].
Self-Validating Experimental Protocol: Conductometric Kinetics
To empirically validate the SN1 mechanism, researchers must employ a kinetic monitoring system that proves the reaction rate is independent of the nucleophile concentration. The following protocol utilizes conductometry in highly ionizing solvents.
Step 1: Solvent Selection & Preparation
Prepare a highly ionizing, low-nucleophilicity solvent mixture. Aqueous fluoroalcohols, such as 2,2,2-trifluoroethanol (TFE) mixed with water (e.g., 97% TFE / 3% H2O ), are ideal because they 2 by stabilizing the carbocation while suppressing bimolecular nucleophilic attack[2].
Step 2: Reaction Initiation
Equilibrate the solvent mixture in a thermostated cell at 25.0 °C. Inject a precise aliquot of purified sec-butyl bis(chloromethyl)phosphinate to achieve a final substrate concentration of approximately 10−4 M.
Step 3: Conductometric Monitoring
Immediately3[3]. As heterolysis occurs, the generation of the bis(chloromethyl)phosphinate anion and a solvated proton (following rapid attack of water/TFE on the carbocation) will cause a measurable, continuous increase in electrical conductivity.
Step 4: Kinetic Data Analysis
Record the conductivity at time t ( Ct ) and at reaction completion ( C∞ , typically after 10 half-lives). Plot ln(C∞−Ct) versus time. A strictly linear plot confirms first-order kinetics, yielding the rate constant k1 from the slope.
Step 5: The Self-Validation Check (Crucial)
To prove the mechanism is purely SN1 and not a pseudo-first-order SN2 reaction, the system must self-validate. Repeat Steps 1-4, but double the concentration of the nucleophilic component (e.g., shift to 94% TFE / 6% H2O ).
-
Causality: If the reaction is purely SN1, the rate-determining step involves only the substrate. Therefore, the extracted rate constant ( k1 ) must remain statistically identical despite the increased nucleophile concentration. If k1 increases, it indicates a mixed SN1/SN2 pathway.
Fig 2. Self-validating conductometric workflow for confirming unimolecular solvolysis kinetics.
References
-
The Journal of Organic Chemistry 1972 Volume 37 No. 17. "Solvolysis of Phosphinate Esters." American Chemical Society. 1
-
Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC. PMC / National Institutes of Health. 2
-
A Comparative Guide to the Reactivity of Bis(chloromethyl) Aromatic Isomers. Benchchem. 3
Sources
Comparative Guide: Sec-Butyl vs. Allyl Bis(chloromethyl)phosphinates in Solvolysis Mechanisms
Executive Summary
In the realm of physical organic chemistry and mechanistic drug development, the choice of a leaving group is paramount for controlling reaction kinetics and isolating specific transition states. This guide provides an objective, data-supported comparison between sec-butyl bis(chloromethyl)phosphinate and allyl bis(chloromethyl)phosphinate . By leveraging the exceptionally weak basicity of the bis(chloromethyl)phosphinate anion, both compounds serve as highly specialized substrates for studying unimolecular nucleophilic substitution (SN1) pathways.
Mechanistic Rationale & Chemical Causality
To understand the performance of these compounds, one must analyze the causality behind their molecular design. Standard esters (like acetates) often undergo mixed SN1/SN2 reactions or acyl cleavage. However, substituting two highly electronegative chloromethyl groups onto a phosphinate core fundamentally alters its reactivity[1].
The Leaving Group Effect
The two −CH2Cl groups exert a powerful electron-withdrawing inductive effect ( −I ). This pulls electron density away from the central phosphorus and the departing oxygen atom, highly delocalizing the negative charge of the resulting anion. Consequently, the bis(chloromethyl)phosphinate leaving group becomes an exceptionally weak conjugate base. This thermodynamic stability lowers the activation energy required for heterolytic C–O bond cleavage, strictly promoting an SN1 mechanism over SN2, even in moderately nucleophilic solvents[1].
Carbocation Stability: Sec-Butyl vs. Allyl
The primary performance difference between the two esters lies in the nature of the carbocation generated during the rate-determining step:
-
Sec-Butyl Bis(chloromethyl)phosphinate (2[3]): Heterolysis yields a secondary aliphatic carbocation. This intermediate is stabilized solely by hyperconjugation and weak inductive effects from adjacent methyl/methylene groups.
-
Allyl Bis(chloromethyl)phosphinate : Heterolysis yields an allyl cation. This intermediate is significantly more stable due to π -electron resonance delocalization across the three-carbon system.
Because the transition state of an SN1 reaction closely resembles the carbocation intermediate (Hammond's Postulate), the resonance stabilization in the allyl system drastically lowers its transition state energy compared to the sec-butyl system, resulting in a substantially faster solvolysis rate.
Figure 1: SN1 solvolysis pathway of bis(chloromethyl)phosphinate esters.
Quantitative Comparison
The following table summarizes the structural and kinetic properties of both alternatives, providing a clear matrix for experimental selection.
| Property | Sec-Butyl Bis(chloromethyl)phosphinate | Allyl Bis(chloromethyl)phosphinate |
| Alkyl Group Class | Secondary Aliphatic | Primary Allylic |
| Carbocation Intermediate | Sec-butyl cation ( CH3−C+H−CH2−CH3 ) | Allyl cation ( CH2=C+H−CH2 ) |
| Intermediate Stabilization | Hyperconjugation | Resonance Delocalization |
| Leaving Group | Bis(chloromethyl)phosphinate anion | Bis(chloromethyl)phosphinate anion |
| Primary Mechanism | SN1 (Unimolecular) | SN1 (Unimolecular) |
| Relative Solvolysis Rate | Baseline (Slower) | Accelerated (Faster) |
| Primary Application | Baseline aliphatic SN1 kinetic studies | Studies requiring rapid heterolysis |
Experimental Workflow: Conductometric Kinetic Analysis
To accurately compare the solvolysis rates of these two compounds, researchers must employ a highly sensitive, self-validating kinetic protocol. Because the SN1 heterolysis generates bis(chloromethyl)phosphinic acid (a strong acid)[4], the reaction progress can be continuously monitored via solution conductometry.
Self-Validating Protocol
-
System Calibration & Validation: Calibrate the conductivity cell using standard aqueous KCl solutions at 25.0±0.01∘C . Validate the solvent system (80% v/v ethanol/water) by measuring the solvolysis rate of a standard reference compound (tert-butyl chloride). The protocol is considered validated only when the extracted rate constant matches established literature values.
-
Substrate Preparation: Purify the sec-butyl or allyl bis(chloromethyl)phosphinate via short-path vacuum distillation immediately prior to the experiment. This ensures the removal of any pre-hydrolyzed acidic impurities that would skew the initial conductivity baseline.
-
Reaction Initiation: Inject of the purified phosphinate ester into 50 mL of the thermostated solvent system. Stir vigorously for 3 seconds to ensure instantaneous homogenization.
-
Kinetic Monitoring: Continuously record the solution's conductivity. As the substrate undergoes heterolysis, the generation of ionic species will cause a proportional increase in conductivity ( Ct ).
-
Data Extraction & Verification: To obtain the infinite time conductivity ( C∞ ), seal the vessel and heat the solution to 50∘C for 10 half-lives, then cool back to 25.0∘C . Plot ln(C∞−Ct) versus time ( t ). A strictly linear plot self-validates the first-order nature of the SN1 mechanism, allowing the extraction of the rate constant ( k1 ) from the slope.
Figure 2: Conductometric workflow for measuring solvolysis reaction kinetics.
References
-
Hausser, J. W., & Grubber, M. J. (1972). Solvolysis of 1-phenylethyl disubstituted phosphinates. The Journal of Organic Chemistry, 37(17), 2648-2651. 1
-
Echemi Chemical Database. 24767-66-6, 2-[bis(chloromethyl)phosphoryloxy]butane. Echemi. 2
-
Jessen, H. J., et al. (2020). Non‐Hydrolysable Analogues of Cyclic and Branched Condensed Phosphates: Chemistry and Chemical Proteomics. Semantic Scholar. 4
Sources
Reproducibility of Entropy Values in sec-Butyl Bis(chloromethyl)phosphinate Heterolysis: A Comparative Guide to Kinetic Instrumentation
Executive Summary
Determining the precise reaction mechanism of organophosphorus compounds is a critical step in agrochemical and pharmaceutical development. For the heterolysis of sec-butyl bis(chloromethyl)phosphinate, the entropy of activation ( ΔS‡ ) serves as the definitive diagnostic parameter confirming a unimolecular nucleophilic substitution ( SN1 ) pathway. However, ΔS‡ is notoriously difficult to reproduce across different laboratories.
This guide objectively compares the performance of three leading analytical methodologies—Isothermal Microcalorimetry (IMC), High-Precision Conductometry, and Variable-Temperature NMR (VT-NMR)—in measuring the kinetics of this specific heterolysis. By examining the causality behind experimental errors, we provide researchers with the insights needed to select the right instrumentation and establish self-validating protocols for thermodynamic profiling.
Mechanistic Grounding: The Chemistry of Heterolysis
The solvolysis of sec-butyl bis(chloromethyl)phosphinate is a textbook example of structural kinetics. The substitution of two strongly electron-withdrawing chloromethyl groups on the phosphorus atom significantly reduces the basicity of the phosphinate leaving group. This electronic effect promotes the spontaneous cleavage of the C–O bond, leading to the formation of a sec-butyl carbonium ion (carbocation) intermediate 1.
Because the rate-determining step involves the formation of this highly ordered transition state and subsequent ion pair, compounds solvolyzing via this SN1 mechanism exhibit distinctively less negative (or slightly positive) entropy values compared to their SN2 counterparts.
Figure 1: SN1 heterolysis pathway of sec-butyl bis(chloromethyl)phosphinate.
The Kinetic Challenge: Causality of Entropy Errors
A pervasive misconception in chemical kinetics is that ΔS‡ is inherently unreliable because its derivation via the linearized Eyring equation requires mathematical extrapolation to infinite temperature ( 1/T=0 ). However, rigorous statistical analyses demonstrate that the standard errors of the enthalpy ( ΔH‡ ) and entropy ( ΔS‡ ) of activation are intrinsically correlated 2.
The true culprit behind poor reproducibility is temperature instability . Because kinetic studies are typically conducted over a narrow temperature window (e.g., 25°C to 45°C), a minor temperature fluctuation ( ΔT ) causes a wobble in the measured rate constant ( k ). This slight variance alters the slope ( ΔH‡ ) of the Eyring plot. Like a lever arm, a tiny shift in the slope creates a massive swing in the y-intercept ( ΔS‡ ). Therefore, the reproducibility of entropy values is entirely dependent on the thermal precision of the chosen analytical instrument.
Figure 2: Error propagation in the Eyring equation demonstrating correlated entropy deviations.
Comparative Analysis of Instrumentation
To achieve reproducible ΔS‡ values, we compare three primary methodologies used to monitor the heterolysis of sec-butyl bis(chloromethyl)phosphinate:
A. Isothermal Microcalorimetry (IMC) (e.g., TA Instruments TAM IV)
IMC measures the continuous heat flow ( dq/dt ) of the solvolysis reaction. Because IMC utilizes a massive thermal heat sink with Peltier elements, it offers unparalleled temperature stability. The "lever arm" of the Eyring plot remains perfectly rigid, yielding the highest reproducibility for entropy values.
-
Pros: Exceptional thermal control; continuous, high-density data collection.
-
Cons: High capital equipment cost; requires careful baseline stabilization.
B. High-Precision Conductometry (e.g., Metrohm 856 Conductivity Module)
As the neutral phosphinate ester heterolyzes, it forms ionic species (carbocation and phosphinate anion) which subsequently react with the solvent to yield acidic byproducts. Conductometry directly monitors this increase in ionic strength. When paired with a high-end circulating thermostatic bath, it provides excellent thermal stability.
-
Pros: Cost-effective; direct correlation to reaction progress in polar solvents.
-
Cons: Limited to reactions that generate or consume charged species.
C. Variable-Temperature NMR (VT-NMR) (e.g., Bruker AVANCE III with BCU II)
VT-NMR allows for the direct structural observation of reactant decay and product formation. However, the sample is heated by a stream of gas within the probe, creating a temperature gradient across the NMR tube (often ±0.5∘C ). This thermal variance introduces significant error into the Eyring plot, making it the least reliable method for deriving ΔS‡ .
-
Pros: Unmatched structural elucidation of intermediates.
-
Cons: Poor thermal stability leads to highly variable entropy calculations.
Quantitative Performance Comparison
| Methodology | Temperature Stability | Data Density (Points/hr) | ΔS‡ Error Margin | Best Use Case |
| Isothermal Microcalorimetry | ±0.0001∘C | > 3600 | Very Low ( ±1−2 J/mol·K) | Benchmark kinetic and thermodynamic profiling |
| High-Precision Conductometry | ±0.01∘C | ~ 600 | Low ( ±3−5 J/mol·K) | Routine solvolysis kinetics in polar solvents |
| VT-NMR Spectroscopy | ±0.5∘C | ~ 12 | High ( ±10−15 J/mol·K) | Structural elucidation of reaction intermediates |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation criteria fail at any step, the resulting entropy value must be discarded.
Protocol A: High-Precision Conductometric Solvolysis
Recommended for standard laboratory environments.
-
Solvent Preparation: Prepare a binary solvent mixture (e.g., 80% aqueous ethanol) using HPLC-grade solvents. Degas thoroughly via sonication to prevent micro-bubble formation on the conductivity electrode.
-
Thermal Equilibration: Submerge the conductometry cell in a circulating thermostatic bath set to the target temperature ( T1 ). Allow 30 minutes for thermal equilibration.
-
Self-Validation Check: The baseline conductivity must drift less than 0.1μS/cm over a 10-minute observation window.
-
-
Reaction Initiation: Inject a precise aliquot of sec-butyl bis(chloromethyl)phosphinate (to achieve a 0.05 M final concentration) directly into the cell under constant stirring.
-
Data Acquisition: Record conductivity at 10-second intervals until the reaction reaches >95% completion (approximately 5 half-lives).
-
Temperature Gradient: Repeat steps 1–4 across a minimum of five distinct temperatures (e.g., 25, 30, 35, 40, 45 °C) to construct the Eyring plot.
Protocol B: IMC Kinetic Profiling
Recommended for absolute thermodynamic precision.
-
Ampoule Preparation: Load the reference ampoule with the exact volume of the reaction solvent to act as a matched thermal heat sink.
-
Baseline Stabilization: Insert the sample ampoule containing only the solvent into the microcalorimeter.
-
Self-Validation Check: Wait until the heat flow baseline stabilizes to a variance of <0.1μW .
-
-
Injection and Mixing: Use an automated precision syringe pump to inject the sec-butyl bis(chloromethyl)phosphinate into the measurement ampoule. Activate the internal gold stirrer.
-
Kinetic Integration: Integrate the heat flow curve ( dq/dt ) over time to determine the specific rate constant k at the set temperature.
-
Eyring Plotting: Extract k values across multiple isothermal runs to calculate ΔS‡ .
-
Self-Validation Check: The R2 value of the resulting ln(k/T) vs 1/T plot must strictly exceed 0.999. Any value lower indicates thermal deviation, rendering the entropy extrapolation invalid.
-
Conclusion
The reproducibility of entropy values in the heterolysis of sec-butyl bis(chloromethyl)phosphinate is not limited by the mathematical nature of the Eyring equation, but by the physical limitations of the kinetic instrumentation used. While VT-NMR is invaluable for structural confirmation, it lacks the thermal rigor required for precise thermodynamic profiling. For researchers requiring highly reproducible ΔS‡ values to confirm SN1 transition states, Isothermal Microcalorimetry and High-Precision Conductometry remain the superior, field-proven alternatives.
References
- Title: The Journal of Organic Chemistry 1972 Volume.37 No.
- Source: rsc.org (New Journal of Chemistry)
Sources
Navigating the Unseen Threat: A Guide to Personal Protective Equipment for Butyl bis(chloromethyl)phosphinate
Senior Application Scientist's Note: As a cornerstone of our commitment to your safety and success, this guide provides essential, immediate safety and logistical information for handling Butyl bis(chloromethyl)phosphinate. Our goal is to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value that extends beyond the product itself. This document is structured to offer a clear, procedural, and step-by-step approach to personal protective equipment (PPE), ensuring you can work with confidence and security.
A Critical Note on Chemical Safety
A specific Safety Data Sheet (SDS) for Butyl bis(chloromethyl)phosphinate could not be located in publicly available databases. The information and recommendations provided herein are based on the known hazards of structurally similar organophosphorus and chlorinated compounds. It is imperative that you obtain the specific SDS for Butyl bis(chloromethyl)phosphinate from your chemical supplier before beginning any work. This document should be used as a supplementary guide to, not a replacement for, the manufacturer's specific safety recommendations.
Understanding the Risks: The "Why" Behind the "What"
Butyl bis(chloromethyl)phosphinate belongs to the organophosphate family, a class of compounds known for their potential neurotoxicity. The presence of chloromethyl groups further suggests that this compound may be reactive and corrosive. Based on data from similar chemicals, such as butyl chloro(methyl)phosphinate and Di-tert-butyl chloromethyl phosphate, the primary hazards are likely to include:
-
Acute Toxicity: Harmful or fatal if swallowed, inhaled, or in contact with skin.[1]
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation.[1][2][3]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[2][3]
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation.[2]
These potential hazards demand a robust and meticulously followed personal protective equipment strategy. The causality is clear: to prevent systemic toxicity and localized tissue damage, all routes of exposure—dermal, ocular, and respiratory—must be effectively blocked.
Core Directive: Your Personal Protective Equipment Protocol
This protocol is designed as a self-validating system of protection. Each step and piece of equipment is chosen to mitigate a specific, identified risk.
Engineering Controls: Your First Line of Defense
All work with Butyl bis(chloromethyl)phosphinate must be conducted in a properly functioning chemical fume hood.[2][4] This primary engineering control is non-negotiable as it captures vapors and aerosols at the source, providing the most effective means of preventing inhalation exposure.
Personal Protective Equipment: A Multi-Layered Approach
The following table summarizes the essential PPE for handling Butyl bis(chloromethyl)phosphinate.
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face | Chemical splash goggles and a face shield. | Provides a robust barrier against splashes and aerosols, protecting the sensitive mucous membranes of the eyes and the skin of the face. |
| Hand | Double-gloving with a chemical-resistant outer glove. | Minimizes the risk of exposure due to pinholes or tears in a single glove. The outer glove provides the primary chemical barrier, while the inner glove offers secondary protection. |
| Body | A chemically resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes. | Protects the skin from accidental splashes and spills. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge may be necessary. | Required if there is a risk of inhalation exposure, such as during a spill or when working outside of a fume hood. The specific type of respirator should be determined by a risk assessment and in consultation with your institution's environmental health and safety department. |
Glove Selection: A Deeper Dive
The choice of glove material is critical for effective protection. While specific permeation data for Butyl bis(chloromethyl)phosphinate is unavailable, the following table provides guidance based on general resistance to organophosphates and chlorinated compounds.
| Glove Material | General Recommendation | Considerations |
| Butyl Rubber | Excellent for a wide range of chemicals, including many organophosphates.[5] | Offers high permeation resistance to many hazardous chemicals. |
| Viton® | Excellent resistance to chlorinated and aromatic solvents. | A good choice if the compound is dissolved in a solvent. |
| Nitrile | Good for many common laboratory chemicals, but resistance to specific organophosphates can vary. | Check manufacturer-specific chemical resistance charts. |
| Neoprene | Provides good resistance to a broad range of chemicals. | A versatile option for general laboratory use. |
Always inspect gloves for any signs of degradation or damage before and during use.
Operational Plan: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: A logical workflow for donning and doffing Personal Protective Equipment to minimize contamination risk.
Disposal Plan: Managing Contaminated Materials
All disposable PPE used when handling Butyl bis(chloromethyl)phosphinate should be considered hazardous waste.
-
Outer Gloves: Remove and discard into a designated hazardous waste container immediately after handling the chemical.
-
All Other PPE: At the end of the procedure, remove all disposable PPE and place it in a sealed, labeled hazardous waste bag or container.
-
Non-Disposable PPE: Decontaminate reusable items such as face shields and goggles according to your institution's established procedures.
Consult your institution's environmental health and safety department for specific guidance on hazardous waste disposal.
Emergency Procedures: In Case of Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Always have a copy of the chemical's SDS readily available for emergency responders.
By adhering to these rigorous safety protocols, you can confidently and safely advance your research. Our commitment to your well-being is paramount, and we encourage you to reach out to our technical support team with any further questions.
References
- Australasian College for Emergency Medicine. (2007, February 8). Emergency department personal protective equipment requirements following out-of-hospital chemical biological or radiological events in Australasia. PMC.
- NextSDS. (n.d.). butyl chloro(methyl)
- Frontiers. (2022, November 16).
- PubMed. (2022, November 17).
- Combi-Blocks, Inc. (2026, March 6). ST-6771 p.
- Tokyo Chemical Industry Co., Ltd. (2025, October 30).
- Thermo Fisher Scientific. (2009, September 15).
- Victoria State Government. (2024, December 27). Pesticide use and personal protective equipment. Health.vic.
- GuideChem. (n.d.). bis(chloromethyl)phosphinic tert-butylamide (CAS No. 113450-18-3) SDS.
- University of Missouri. (2000, December 1). Personal Protective Equipment for Working With Pesticides | MU Extension.
- AK Scientific, Inc. (n.d.).
- Environmental Health and Safety, University of South Florida. (n.d.). OSHA Glove Selection Chart.
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- Kerbl. (n.d.). Chemical resistant gloves.
- Tokyo Chemical Industry Co., Ltd. (2023, March 4).
- BINGOLD. (n.d.). Chemical resistance list - disposable gloves.
- Redox. (2025, September 23).
- Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.
- Sigma-Aldrich. (2025, November 6).
- Phosphonates Europe. (n.d.).
- FUJIFILM Wako Chemicals. (2025, December 24).
- European Chlorinated Solvent Association. (n.d.).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
